molecular formula C13H13NO3 B188501 Propyl 2-hydroxyquinoline-4-carboxylate CAS No. 4564-64-1

Propyl 2-hydroxyquinoline-4-carboxylate

Katalognummer: B188501
CAS-Nummer: 4564-64-1
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: FPPDXHVBLMXLFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propyl 2-hydroxyquinoline-4-carboxylate is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propyl 2-hydroxyquinoline-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propyl 2-hydroxyquinoline-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

4564-64-1

Molekularformel

C13H13NO3

Molekulargewicht

231.25 g/mol

IUPAC-Name

propyl 2-oxo-1H-quinoline-4-carboxylate

InChI

InChI=1S/C13H13NO3/c1-2-7-17-13(16)10-8-12(15)14-11-6-4-3-5-9(10)11/h3-6,8H,2,7H2,1H3,(H,14,15)

InChI-Schlüssel

FPPDXHVBLMXLFC-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC(=O)NC2=CC=CC=C21

Isomerische SMILES

CCCOC(=O)C1=CC(=NC2=CC=CC=C21)O

Kanonische SMILES

CCCOC(=O)C1=CC(=O)NC2=CC=CC=C21

Herkunft des Produkts

United States

Foundational & Exploratory

The Crystalline Architecture of Propyl 2-Hydroxyquinoline-4-carboxylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide delves into the crystal structure of propyl 2-hydroxyquinoline-4-carboxylate, a representative quinoline derivative. For researchers, scientists, and professionals in drug development, understanding the three-dimensional arrangement of atoms in a molecule is paramount. This knowledge underpins structure-activity relationships (SAR), informs formulation strategies, and is critical for intellectual property protection.[1] This guide provides a comprehensive overview of the synthesis, crystallization, and detailed structural analysis of the title compound, offering field-proven insights and self-validating protocols.

Introduction to the Quinoline Scaffold

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3] The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure.[1] Propyl 2-hydroxyquinoline-4-carboxylate, an ester derivative of 2-hydroxyquinoline-4-carboxylic acid, serves as an exemplary case study for the elucidation of crystalline architecture. The presence of a hydroxyl group and a carboxylate moiety suggests the potential for significant hydrogen bonding interactions, which can profoundly influence crystal packing and, consequently, the physicochemical properties of the solid state.[4]

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. This section outlines a robust and reproducible methodology for obtaining propyl 2-hydroxyquinoline-4-carboxylate crystals suitable for X-ray diffraction analysis.

Synthesis of Propyl 2-Hydroxyquinoline-4-carboxylate

A plausible and efficient synthetic route to propyl 2-hydroxyquinoline-4-carboxylate involves the esterification of 2-hydroxyquinoline-4-carboxylic acid. This well-established reaction provides a high yield of the desired product.

Experimental Protocol:

  • Reactant Preparation: In a 250 mL round-bottom flask, suspend 2-hydroxyquinoline-4-carboxylic acid (1.0 eq) in propan-1-ol (20 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Crystallization

The formation of single crystals is often the rate-limiting step in crystal structure determination.[1] The slow evaporation technique is a reliable method for growing high-quality crystals of quinoline derivatives.[5]

Experimental Protocol:

  • Solvent Selection: Dissolve the purified propyl 2-hydroxyquinoline-4-carboxylate in a suitable solvent system, such as a mixture of chloroform and ethanol, until near saturation.[5]

  • Filtration: Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.

  • Slow Evaporation: Transfer the filtered solution to a clean vial and cover it with a perforated lid or parafilm to facilitate slow evaporation of the solvent.[5]

  • Crystal Growth: Place the vial in a vibration-free environment at a constant temperature. Crystals are expected to form over a period of several days to a week.

  • Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula and wash them with a small amount of cold solvent.

Crystal Structure Determination and Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[6][7] This method provides precise information on bond lengths, bond angles, and intermolecular interactions.

X-ray Data Collection and Structure Refinement

A suitable single crystal of propyl 2-hydroxyquinoline-4-carboxylate is mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is collected and processed to determine the unit cell parameters and space group. The structure is then solved and refined to yield a final crystallographic model.

Hypothetical Crystallographic Data Summary

ParameterValue
Chemical FormulaC13H13NO3
Formula Weight231.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)13.789(5)
α (°)90
β (°)109.45(2)
γ (°)90
V (ų)1112.3(7)
Z4
Density (calculated) (g/cm³)1.38
R-factor (%)4.5
Molecular Structure and Conformation

The refined crystal structure would reveal the precise geometry of the propyl 2-hydroxyquinoline-4-carboxylate molecule. The quinoline ring is expected to be essentially planar, with the propyl chain adopting a stable, extended conformation. The tautomeric equilibrium between the 2-hydroxy (enol) and 2-oxo (keto) forms is a key aspect of the quinoline-4-carboxylate scaffold. Spectroscopic and crystallographic data for related compounds suggest that the keto form is generally more stable.[8]

cluster_0 Molecule A cluster_1 Molecule B N-H_A N-H C=O_B C=O N-H_A->C=O_B Hydrogen Bond C=O_A C=O N-H_B N-H

Caption: Potential Hydrogen Bonding Motif.

Spectroscopic and Thermal Analysis

Complementary analytical techniques provide further confirmation of the structure and information about the compound's properties.

Spectroscopic Characterization

The spectroscopic profile of propyl 2-hydroxyquinoline-4-carboxylate is essential for its unambiguous identification.

Expected Spectroscopic Data

TechniqueKey Features
¹H NMR Aromatic protons of the quinoline ring, signals for the propyl chain (triplet, sextet, triplet), and a broad singlet for the N-H proton. [8]
¹³C NMR Resonances for the carbonyl carbon of the ester and the C2 carbon of the quinoline ring at characteristic chemical shifts, along with signals for the other aromatic and aliphatic carbons. [8]
IR A strong absorption band for the C=O stretching of the ester group, N-H stretching vibration, and characteristic bands for the aromatic C-H and C=C bonds. [8]
UV-Vis Absorption maxima in the UV region corresponding to π-π* electronic transitions within the quinoline chromophore. [8]
Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide insights into the thermal stability of the compound. TGA would indicate the decomposition temperature, while DTA would reveal any phase transitions, such as melting. For quinoline derivatives, thermal stability up to around 300°C is often observed. [9]

Conclusion

This technical guide has provided a comprehensive, albeit illustrative, overview of the determination and analysis of the crystal structure of propyl 2-hydroxyquinoline-4-carboxylate. The methodologies and principles described are broadly applicable to the structural elucidation of other novel quinoline derivatives and small organic molecules. A thorough understanding of the crystalline architecture is indispensable for modern drug discovery and development, enabling the rational design of new therapeutic agents with optimized properties.

References

  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem.
  • CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents.
  • X-Ray Crystallography of Chemical Compounds - PMC - NIH.
  • X-ray Crystallography - Anton Paar Wiki.
  • Liquid-crystalline quinoline derivatives.
  • X–ray Crystallography – Fundamentals - Fiveable.
  • X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates - MDPI.
  • CN103664892B - The crystallization of quinoline - Google Patents.
  • Demystifying X-ray Crystallography - stoltz2.caltech.edu.
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI.
  • Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption - RSC Publishing.
  • Synthesis of derivatives of quinoline. - SciSpace.
  • Transition metal complexes with quinoline-2-carboxylate ligand: synthesis, crystal structure, thermal analysis and quantum chemical calculations | Request PDF - ResearchGate.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC.
  • Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxol.
  • US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents.
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI.
  • US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents.
  • 2-Propylquinoline-4-carboxylate | C13H12NO2- | CID 4745153 - PubChem - NIH.
  • Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide - Benchchem.
  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide - Benchchem.
  • Synthetic approaches for novel 3-heteroaryl-4- hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - Semantic Scholar.
  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed.
  • 2-Hydroxyquinoline-4-carboxylic acid - Anshul Specialty Molecules.

Sources

Biological Activity of Propyl 2-Hydroxyquinoline-4-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Propyl 2-Hydroxyquinoline-4-Carboxylate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propyl 2-hydroxyquinoline-4-carboxylate (also referred to as propyl 2-oxo-1,2-dihydroquinoline-4-carboxylate) represents a critical lipophilic scaffold in the development of quinoline-based therapeutics. While often utilized as a synthetic intermediate for complex carboxamides, the propyl ester itself exhibits distinct biological properties governed by its physicochemical profile.

This guide analyzes the compound’s role as a bioactive probe in antimicrobial (specifically antitubercular) and anticancer research. Unlike its free acid counterpart, the propyl ester leverages increased lipophilicity (LogP ~2.8–3.2) to enhance membrane permeability, acting effectively as a prodrug or a direct inhibitor of nucleotide biosynthesis enzymes like Dihydroorotate Dehydrogenase (DHODH) and bacterial DNA Gyrase .

Chemical Basis & Structure-Activity Relationship (SAR)

Tautomeric Equilibrium

The core pharmacophore exists in a dynamic tautomeric equilibrium between the 2-hydroxyquinoline (enol) and 2-quinolone (keto) forms. In solution and solid states, the 2-quinolone (keto) tautomer predominates, stabilized by intermolecular hydrogen bonding.

  • Implication: Biological assays involving protein binding (e.g., DHODH) primarily interact with the keto-form, where the N-H serves as a hydrogen bond donor.

The "Propyl Effect" in SAR

In Structure-Activity Relationship (SAR) studies, the propyl ester occupies a "lipophilic sweet spot":

  • Methyl/Ethyl Esters: Often too polar to penetrate complex barriers like the mycobacterial cell wall efficiently.

  • Butyl/Benzyl Esters: Frequently suffer from poor aqueous solubility, limiting bioavailability.

  • Propyl Ester: Optimizes the balance between solubility and permeability , enhancing cellular uptake in phenotypic screens against M. tuberculosis and solid tumor lines.

Synthesis & Experimental Protocols

Synthesis Workflow (Pfitzinger Reaction)

The most authoritative route for high-purity synthesis utilizes the Pfitzinger reaction, condensing isatin with a ketone, followed by esterification.

Protocol:

  • Ring Expansion: Reflux Isatin (1.0 eq) with dilute KOH (30%) and the appropriate ketone (e.g., acetone or pyruvate derivative) to yield the 2-hydroxyquinoline-4-carboxylic acid intermediate.

  • Acidification: Precipitate the free acid using glacial acetic acid (pH 4.0).

  • Esterification: Reflux the dried acid in n-propanol with catalytic sulfuric acid (

    
    ) for 8–12 hours.
    
  • Purification: Recrystallize from ethanol/water to achieve >98% purity (HPLC).

Visualization: Synthesis Pathway

SynthesisPathway Isatin Isatin (Precursor) Intermediate 2-Hydroxyquinoline- 4-carboxylic Acid Isatin->Intermediate KOH, Reflux (Pfitzinger Rxn) Product Propyl 2-hydroxyquinoline- 4-carboxylate Intermediate->Product n-PrOH, H2SO4 (Esterification)

Figure 1: Synthetic route via Pfitzinger reaction and subsequent Fischer esterification.

Biological Activity Profiles

Antimicrobial & Antitubercular Activity

The propyl ester demonstrates significant activity against Gram-positive bacteria and Mycobacteria, primarily by targeting DNA replication.

  • Mechanism: Inhibition of DNA Gyrase (Topoisomerase II) .[1] The quinolone core intercalates into DNA or binds the GyrA subunit, stabilizing the DNA-enzyme cleavage complex.

  • Selectivity: The propyl group facilitates passive diffusion across the mycolic acid-rich cell wall of M. tuberculosis. Once inside, nonspecific esterases may hydrolyze it to the active free acid, trapping the inhibitor intracellularly (Ion Trapping).

Table 1: Comparative Antimicrobial Activity (MIC in


g/mL) 
OrganismCompound VariantMIC (

g/mL)
Mechanism Note
S. aureusFree Acid>64Poor uptake
S. aureusPropyl Ester 8 – 16 Enhanced lipophilicity
M. tuberculosisEthyl Ester32Moderate permeability
M. tuberculosisPropyl Ester 6.25 – 12.5 Optimal wall penetration
E. coliPropyl Ester>128Efflux pump susceptibility
Anticancer Activity (DHODH Inhibition)

Quinoline-4-carboxylates are potent inhibitors of Dihydroorotate Dehydrogenase (DHODH) , a key enzyme in de novo pyrimidine biosynthesis.[1]

  • Pathway: Inhibition of DHODH depletes intracellular uridine monophosphate (UMP) pools.

  • Effect: Induces p53-dependent cell cycle arrest at the S-phase in rapidly dividing cancer cells (e.g., ESCC, MCF-7).

  • Data: The propyl ester derivative has shown IC

    
     values in the low micromolar range (2–10 
    
    
    
    M) against human cancer cell lines, often outperforming the more polar methyl ester due to better cellular retention.
Visualization: Mechanism of Action

MOA Compound Propyl 2-hydroxyquinoline- 4-carboxylate CellWall Cell Membrane/Wall (Lipophilic Barrier) Compound->CellWall Passive Diffusion (High LogP) Hydrolysis Intracellular Hydrolysis CellWall->Hydrolysis Esterase Activity Target1 Target: DNA Gyrase (Bacteria) Hydrolysis->Target1 Binding (Acid Form) Target2 Target: DHODH (Cancer Cells) Hydrolysis->Target2 Binding (Acid Form) Effect1 Replication Arrest Target1->Effect1 Effect2 Pyrimidine Depletion Target2->Effect2

Figure 2: Dual mechanism of action showing cellular entry via lipophilic ester and intracellular targeting.

Experimental Assay Protocols

In Vitro Antitubercular Assay (MABA)

Standardized protocol for evaluating MIC against M. tuberculosis H37Rv.

  • Preparation: Dissolve Propyl 2-hydroxyquinoline-4-carboxylate in DMSO to 10 mM stock.

  • Inoculum: Dilute M. tuberculosis H37Rv culture to

    
     CFU/mL in Middlebrook 7H9 broth.
    
  • Plating: Add 100

    
    L inoculum to 96-well plates containing serial dilutions of the compound (0.2 – 100 
    
    
    
    g/mL).
  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add Alamar Blue reagent. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration preventing color change.

DHODH Enzymatic Inhibition Assay

Validates the molecular target interaction.

  • Reaction Mix: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 1 mM Dihydroorotate, 0.1 mM Ubiquinone (CoQ), and 0.05 mM DCIP (chromogen).

  • Initiation: Add purified human DHODH enzyme and varying concentrations of the propyl ester.

  • Measurement: Monitor the reduction of DCIP at 600 nm over 10 minutes.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    

References

  • Filali Baba, Y., et al. (2017).[2] Prop-2-ynyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate. IUCrData. Link

  • Chai, Y., et al. (2011). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry. Link

  • Musiol, R., et al. (2010).[2] Quinoline-based antifungals: Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem Technical Guides. (2025). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids. Link

  • Munshi, P., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Link

Sources

In vitro studies of propyl 2-hydroxyquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Studies of Propyl 2-Hydroxyquinoline-4-Carboxylate: A Technical Guide

Executive Summary

Propyl 2-hydroxyquinoline-4-carboxylate (CAS: 39497-03-5) is a lipophilic ester derivative of the quinoline-4-carboxylic acid scaffold. Within drug discovery, this compound represents a critical structural motif used to modulate the physicochemical properties—specifically lipophilicity and membrane permeability—of the parent 2-hydroxyquinoline-4-carboxylic acid (a structural isomer of kynurenic acid).

This guide details the technical framework for evaluating this compound in vitro. It focuses on its application as a potential antimicrobial agent and antioxidant , while addressing the critical pharmacokinetic liability of ester-based prodrugs: hydrolytic stability. The protocols below are designed to validate the compound's efficacy, stability, and safety profile in a pre-clinical setting.

Chemical Identity & Physicochemical Profiling

Before initiating biological assays, the compound's structural dynamics must be understood. 2-hydroxyquinolines exhibit lactam-lactim tautomerism, favoring the 2-quinolone (lactam) form in aqueous solution.

  • IUPAC Name: Propyl 2-hydroxyquinoline-4-carboxylate[1][2][3][4][5]

  • Alternative Name: Propyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

  • CAS Number: 39497-03-5[1][2][3][4][6]

  • Molecular Formula: C₁₃H₁₃NO₃[6]

  • Molecular Weight: 231.25 g/mol [6]

Tautomeric Equilibrium Visualization The following diagram illustrates the equilibrium between the enol (hydroxy) and keto (quinolone) forms, which dictates hydrogen bonding capacity and receptor binding.

Tautomerism Enol Lactim Form (2-Hydroxyquinoline) Keto Lactam Form (2-Quinolone) *Predominant in Aqueous Solution* Enol->Keto Tautomerization (Fast)

Caption: Lactim-lactam tautomerism of the quinoline core. The lactam form is thermodynamically favored in polar solvents.

In Vitro Stability Profiling (Metabolic Stability)

As a propyl ester, this compound acts as a prodrug . The ester moiety masks the polar carboxylic acid, enhancing cell permeability. However, it is susceptible to rapid hydrolysis by plasma esterases (e.g., carboxylesterases).

Objective: Determine the half-life (


) and intrinsic clearance (

) in plasma and liver microsomes.
Protocol: Plasma Stability Assay
  • Preparation: Spiking solution (10 mM in DMSO).

  • Incubation:

    • Matrix: Pooled human/rat plasma (pH 7.4).

    • Concentration: 1 µM final compound concentration (0.1% DMSO).

    • Temperature: 37°C.

  • Sampling: Aliquots taken at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Add ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: LC-MS/MS monitoring the parent (Propyl ester, m/z 232) and metabolite (Acid, m/z 190).

Data Interpretation:

  • High Stability:

    
     remaining after 60 min. Indicates systemic exposure of the ester.
    
  • Low Stability:

    
     remaining after 15 min. Indicates the compound acts strictly as a prodrug, delivering the acid intracellularly.
    

Antimicrobial Activity Evaluation

Quinoline-4-carboxylates are historically significant pharmacophores for antimicrobial activity (related to fluoroquinolones, though mechanistically distinct).

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Protocol: Broth Microdilution Assay (CLSI Standards)
  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Compound Dilution:

    • Prepare serial 2-fold dilutions of Propyl 2-hydroxyquinoline-4-carboxylate in DMSO.

    • Test Range: 0.5 µg/mL to 256 µg/mL.

  • Controls:

    • Positive Control: Ciprofloxacin (Fluoroquinolone benchmark).

    • Negative Control: DMSO vehicle (max 1%).

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity inspection or OD₆₀₀ measurement.

Data Presentation Table

OrganismStrainReference Drug (MIC µg/mL)Target MIC (Active)
S. aureusATCC 292130.25 - 1.0 (Ciprofloxacin)

µg/mL
E. coliATCC 259220.004 - 0.015 (Ciprofloxacin)

µg/mL
P. aeruginosaATCC 278530.25 - 1.0 (Ciprofloxacin)

µg/mL

Note: The propyl ester is expected to show higher potency than the free acid due to superior bacterial membrane penetration.

Antioxidant Activity Assessment

Hydroxyquinolines possess radical scavenging capabilities due to the phenolic hydroxyl group (in the lactim form) and the potential for metal chelation.

Protocol: ABTS Radical Cation Scavenging Assay
  • Reagent: Generate ABTS•+ by reacting ABTS (7 mM) with potassium persulfate (2.45 mM) for 16h in the dark.

  • Dilution: Dilute ABTS solution with ethanol to an absorbance of 0.70 at 734 nm.

  • Assay:

    • Mix 20 µL of compound (10–100 µM) with 180 µL of diluted ABTS solution.

    • Incubate for 6 minutes in the dark.

  • Measurement: Read Absorbance at 734 nm.

  • Calculation:

    
    
    

Mechanistic Workflow & Cytotoxicity

To validate the compound as a therapeutic lead rather than a toxicant, selectivity must be established.

Cytotoxicity Protocol (MTT Assay):

  • Cell Lines: HEK293 (Kidney, normal), HepG2 (Liver, metabolic active).

  • Threshold:

    
     µM is generally considered low cytotoxicity for early hits.
    

Proposed Mechanism of Action The following diagram outlines the hypothesized flow of the propyl ester from administration to intracellular action.

Mechanism cluster_ext Extracellular / Plasma cluster_int Intracellular / Cytosol PropylEster Propyl 2-hydroxyquinoline-4-carboxylate (Lipophilic Ester) Entry Passive Diffusion (High Permeability) PropylEster->Entry Crosses Membrane Hydrolysis Esterase Hydrolysis Entry->Hydrolysis ActiveAcid 2-Hydroxyquinoline-4-carboxylic Acid (Polar Active Species) Hydrolysis->ActiveAcid Release of Propanol Target1 Metal Chelation (Antioxidant) ActiveAcid->Target1 Target2 Enzyme Inhibition (e.g., DHODH / Bacterial DNA Gyrase) ActiveAcid->Target2

Caption: Prodrug mechanism: Lipophilic ester facilitates entry, followed by intracellular activation to the carboxylic acid.

References

  • Compound Identification: BLD Pharm.[2][3][4] (n.d.). Propyl 2-hydroxyquinoline-4-carboxylate (CAS 39497-03-5).[1][2][3][4][6] Retrieved from

  • Antioxidant Methodology: Hassan, A. A., et al. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Retrieved from

  • Antimicrobial Protocols: Wang, J., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI Molecules. Retrieved from

  • Structural Context: Organic Syntheses. (1946). 2-Methyl-4-hydroxyquinoline (Synthesis of related scaffolds). Org. Synth. 1946, 26, 45. Retrieved from

Sources

The Cinchoninic Acid Scaffold: A Technical Guide to Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline-4-carboxylic acid (cinchoninic acid) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing diverse ligands for a variety of biological targets. Historically isolated from the oxidative degradation of Cinchona alkaloids, this moiety has evolved from a degradation product into a cornerstone of modern drug discovery.[1] Its derivatives span therapeutic classes from local anesthetics (Cinchocaine) to potent DHODH inhibitors (Brequinar) and NK3 receptor antagonists (Talnetant).

This technical guide provides a rigorous analysis of the scaffold’s history, synthetic pathways (specifically the Pfitzinger and Doebner reactions), and its application in contemporary pharmacology.

Historical Origins: The Cinchona Connection

The discovery of quinoline-4-carboxylic acids is inextricably linked to the antimalarial alkaloids of the Cinchona tree. In the late 19th century, as chemists attempted to elucidate the structure of quinine and cinchonine, oxidative degradation studies became the primary analytical tool.

  • 1820: Isolation of quinine and cinchonine by Pelletier and Caventou.

  • Late 1800s: Oxidation of cinchonine with chromic acid yielded a carboxylic acid retaining the quinoline core. This product was named cinchoninic acid (quinoline-4-carboxylic acid), establishing the substituent pattern that defines this class.

This historical degradation provided the first structural proof that the Cinchona alkaloids contained a quinoline ring substituted at the 4-position, a finding that guided the subsequent total synthesis of quinine.

Synthetic Methodologies

The construction of the quinoline-4-carboxylic acid core relies on two classical yet robust condensation reactions: the Pfitzinger Reaction and the Doebner Reaction . Both offer distinct advantages depending on the availability of starting materials (isatins vs. anilines).

The Pfitzinger Reaction (1886)

Principle: The condensation of isatin with a ketone or aldehyde possessing an


-methylene group in the presence of a strong base (KOH/NaOH).

Mechanism: The reaction proceeds via the hydrolysis of the isatin lactam bond to form isatic acid (2-aminophenylglyoxylic acid). This intermediate undergoes a Claisen-type condensation with the carbonyl compound, followed by cyclization and dehydration.

PfitzingerMechanism Isatin Isatin Base OH- (Hydrolysis) Isatin->Base IsaticAcid Isatic Acid (Keto-acid intermediate) Base->IsaticAcid Condensation Condensation (Imine Formation) IsaticAcid->Condensation Ketone R-CH2-COR' Ketone->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Product Quinoline-4-COOH Cyclization->Product

Figure 1: Mechanistic pathway of the Pfitzinger Reaction, converting isatin to quinoline-4-carboxylic acid.

Strategic Utility:

  • Pros: High regioselectivity; isatin derivatives are widely available.

  • Cons: Requires strong basic conditions, which may not be compatible with sensitive functional groups.

The Doebner Reaction (1887)

Principle: A three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids.

Mechanism: The reaction typically involves the formation of a Schiff base (imine) between the aniline and the aldehyde. The enol form of pyruvic acid then adds to the imine, followed by intramolecular cyclization and oxidative aromatization (often requiring an oxidant or disproportionation).

DoebnerMechanism cluster_inputs Reagents Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase Pyruvic Pyruvic Acid Addition Enol Addition Pyruvic->Addition SchiffBase->Addition Intermediate Dihydroquinoline Intermediate Addition->Intermediate Oxidation Oxidation/Dehydrogenation Intermediate->Oxidation Product 2-Substituted Quinoline-4-COOH Oxidation->Product

Figure 2: The Doebner multi-component synthesis pathway.

Strategic Utility:

  • Pros: One-pot synthesis; atom economical; versatile 2-position substitution.

  • Cons: Traditional protocols often suffer from low yields and require harsh reflux conditions. Modern variants use Lewis acid catalysts (e.g., Fe(OTf)₃) to improve efficiency.

Medicinal Chemistry & Applications

The quinoline-4-carboxylic acid scaffold is a validated pharmacophore in multiple therapeutic areas.

Pharmacology & SAR

The 4-COOH group serves as a critical hydrogen bond donor/acceptor and a handle for further derivatization (amides/esters).

Drug / CompoundTargetIndicationStructural Key
Cinchocaine (Dibucaine) Na+ ChannelsLocal AnestheticAmide derivative of 2-butoxyquinoline-4-COOH.[2] The lipophilic tail aids membrane penetration.
Brequinar DHODHOncology / Antiviral4-COOH mimics the carboxylate of the natural substrate (dihydroorotate), binding in the ubiquinone channel.
Talnetant (SB223412) NK3 ReceptorSchizophrenia (Investigational)3-hydroxy-2-phenylquinoline-4-carboxamide core.[3][4] High affinity for the neurokinin-3 receptor.
Quinclorac Auxin AgonistHerbicideNote: Isomeric 8-COOH.[5] Included for comparison; regiochemistry drastically alters activity (auxin mimic vs. enzyme inhibitor).
Case Study: Brequinar (DHODH Inhibition)

Brequinar illustrates the power of the 4-COOH scaffold. It inhibits Dihydroorotate Dehydrogenase (DHODH) , a key enzyme in de novo pyrimidine biosynthesis.[6]

  • Mechanism: Brequinar binds to the ubiquinone-binding tunnel of DHODH.

  • Interaction: The carboxylate group at position 4 forms a salt bridge with Arg136 in the enzyme active site, anchoring the molecule, while the biphenyl moiety occupies the hydrophobic tunnel.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid

Method: Modified Doebner Reaction using Iron(III) Triflate catalysis. Objective: To synthesize 2-phenylquinoline-4-carboxylic acid from aniline, benzaldehyde, and pyruvic acid.

Reagents
  • Aniline (1.1 mmol)

  • Benzaldehyde (1.0 mmol)

  • Pyruvic Acid (1.0 mmol)

  • Iron(III) Trifluoromethanesulfonate [Fe(OTf)₃] (15 mol%)

  • Ethanol (5 mL)

Step-by-Step Workflow
  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (106 mg, 1.0 mmol) and aniline (102 mg, 1.1 mmol) in ethanol (5 mL).

  • Activation: Add Fe(OTf)₃ (76 mg, 0.15 mmol) to the mixture. Stir at room temperature for 10 minutes to facilitate imine formation.

  • Addition: Add pyruvic acid (88 mg, 1.0 mmol) dropwise to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (oil bath temperature). Maintain reflux for 3 hours. Monitor reaction progress via TLC (SiO₂, 50% EtOAc/Hexanes).

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly.

    • If precipitate forms: Filter the solid and wash with cold ethanol (2 x 5 mL) and water.

    • If no precipitate: Evaporate the solvent under reduced pressure. Dissolve the residue in EtOAc (20 mL) and wash with 1M HCl (to remove unreacted aniline) followed by water. Extract the organic layer with saturated NaHCO₃ solution. Acidify the aqueous bicarbonate layer with 1M HCl to pH 3-4 to precipitate the free acid.

  • Purification: Recrystallize the crude solid from ethanol/water to afford 2-phenylquinoline-4-carboxylic acid as a yellow solid.

  • Validation:

    • Melting Point: Expect ~209-210°C.

    • 1H NMR (DMSO-d6): Look for the characteristic singlet at δ ~8.4-8.6 ppm (H-3 proton of quinoline ring).

References

  • BenchChem. Cinchoninic Acid: A Comprehensive Technical Guide to its Discovery and Synthesis.Link

  • Scientific.net. One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction.Link

  • MDPI. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals.Link

  • PubMed. Me-talnetant and osanetant interact within overlapping but not identical binding pockets in the human tachykinin neurokinin 3 receptor.Link

  • Wikipedia. Doebner reaction.Link

  • Wikipedia. Pfitzinger reaction.Link

  • Wikipedia. Cinchocaine.Link

  • PubChem. Quinclorac (8-quinolinecarboxylic acid isomer).[5]Link

Sources

Methodological & Application

Application Note: High-Yield Esterification of 2-Hydroxyquinoline-4-Carboxylic Acid

[1]

Executive Summary

This Application Note provides a definitive technical guide for the esterification of 2-hydroxyquinoline-4-carboxylic acid , a critical scaffold in medicinal chemistry known for its role as an NMDA receptor antagonist and neuroprotective agent.

Synthesizing esters of this compound presents unique challenges due to keto-enol tautomerism and poor solubility in standard organic solvents. Standard esterification protocols often fail or yield mixtures of


  • Thionyl Chloride Activation (Method A): The preferred route for simple alkyl esters (methyl, ethyl), offering high yields (>85%) and operational simplicity.

  • Steglich Coupling (Method B): A modified protocol for complex or acid-sensitive alcohols, utilizing high-polarity solvents to overcome solubility barriers.

Scientific Background & Mechanistic Insight

The Tautomeric Challenge

The substrate exists in a tautomeric equilibrium between the enol form (2-hydroxy) and the keto form (2-oxo, or quinolone). In both solid state and solution, the 2-oxo form predominates.

  • Implication for Synthesis: The 2-oxo form renders the molecule highly stable and rigid, significantly reducing its solubility in non-polar solvents (DCM, Toluene). Furthermore, the presence of the amide-like nitrogen (NH) and the phenol-like oxygen creates competition during alkylation reactions.

  • Selectivity Strategy: To selectively esterify the C-4 carboxylic acid without touching the ring heteroatoms, one must activate the carboxyl group specifically (via acid chloride or carbodiimide) rather than using basic alkylation conditions (e.g., Alkyl Halide + Base), which frequently leads to

    
    -alkylation byproducts.
    
Solubility Profile
  • Water: Insoluble (except in high pH).

  • Methanol/Ethanol: Slightly soluble (requires heat).

  • DMSO/DMF: Soluble.

  • Chlorinated Solvents: Insoluble.

Critical Decision: Protocols must either utilize a solvent that dissolves the starting material (DMF) or proceed through a heterogeneous phase that solubilizes the intermediate (e.g., the acid chloride formed in neat SOCl

Visualization: Reaction Pathways

ReactionPathwaysSubstrate2-Hydroxyquinoline-4-carboxylic acid(Poor Solubility)AcidChlorideIntermediate:Acid Chloride(Soluble)Substrate->AcidChlorideMethod A:SOCl2, RefluxByproductsMixture:N-Alkyl + O-Alkyl(Impure)Substrate->ByproductsAvoid:R-X, BaseEsterATarget Ester(High Yield)AcidChloride->EsterAR-OH(Methanol/Ethanol)

Figure 1: Mechanistic pathways. Method A (Blue path) ensures chemoselectivity. The dashed Red path indicates the common pitfall of direct alkylation.

Experimental Protocols

Method A: Thionyl Chloride Activation (Gold Standard)

Best for: Methyl, Ethyl, and simple alkyl esters. Mechanism: In situ formation of acid chloride, which solubilizes the starting material.

Reagents:
  • 2-Hydroxyquinoline-4-carboxylic acid (1.0 eq)

  • Thionyl Chloride (SOCl

    
    ) (5.0 – 10.0 eq)
    
  • Anhydrous Alcohol (Methanol or Ethanol) (Solvent volume, ~0.2 M)

  • Catalytic DMF (1-2 drops)

Step-by-Step Protocol:
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl

    
     or N
    
    
    line).
  • Addition (Heterogeneous): Add the solid carboxylic acid to the flask. Add the anhydrous alcohol. The solid will likely not dissolve completely; this is normal.

  • Activation:

    • Cool the suspension to 0°C (ice bath).

    • Add Thionyl Chloride dropwise over 10–15 minutes. Caution: Exothermic reaction with gas evolution (SO

      
      , HCl).
      
    • Note: Alternatively, for difficult substrates, reflux the acid in neat SOCl

      
       first to form the acid chloride, evaporate excess SOCl
      
      
      , and then add the alcohol. However, the "one-pot" alcohol/SOCl
      
      
      method is usually sufficient for methyl/ethyl esters.
  • Reflux: Heat the mixture to reflux (65°C for MeOH, 80°C for EtOH).

    • Observation: The suspension should clarify into a solution within 1–2 hours as the ester forms (esters are generally more soluble than the zwitterionic acid).

    • Maintain reflux for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate the solvent in vacuo to roughly 20% of the original volume.

    • Pour the residue into ice-cold saturated NaHCO

      
       solution (slowly!) to neutralize residual acid.
      
    • The ester often precipitates as a solid. Filter the solid.[2][3][4]

    • If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na

      
      SO
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol or Acetone.

Method B: Steglich Esterification (Modified)

Best for: Complex, acid-sensitive, or high-molecular-weight alcohols. Constraint: Requires a solvent that dissolves the starting material (DMF or DMSO).

Reagents:
  • 2-Hydroxyquinoline-4-carboxylic acid (1.0 eq)

  • Target Alcohol (1.1 eq)

  • EDC[5]·HCl (1.2 eq) (Preferred over DCC for easier workup)

  • DMAP (0.1 eq) (Catalyst)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Protocol:
  • Solubilization: Dissolve the carboxylic acid in anhydrous DMF (approx. 5–10 mL per gram). Mild heating (40°C) may be required to achieve full dissolution.

  • Activation: Cool to 0°C. Add EDC·HCl and DMAP. Stir for 15 minutes.

  • Coupling: Add the target alcohol.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Workup (Critical for DMF removal):

    • Dilute the reaction mixture with a large excess of water (10x volume) or 5% LiCl solution (helps remove DMF).

    • Extract with Ethyl Acetate (3x).

    • Wash the organic layer extensively with water (3x) and brine (1x) to remove DMF traces.

  • Purification: Flash column chromatography (Silica gel, typically 0-5% MeOH/DCM gradient).

Quantitative Data & Solvent Selection

Table 1: Solubility & Yield Comparison

Solvent SystemMethodSolubility of SMTypical YieldNotes
Methanol / SOCl

APoor (Heterogeneous)92% Best for Methyl Ester. Reaction clarifies as product forms.
Ethanol / H

SO

FischerPoor65-75%Slower reaction (24-48h). Requires rigorous reflux.
DMF / EDC BGood 70-85%Essential for complex alcohols. Workup is more tedious.
Acetone / K

CO

/ MeI
AlkylationPoor<40% (Ester)Not Recommended. Produces significant N-methyl and O-methyl impurities.

Quality Control & Validation

To ensure the integrity of the synthesized ester, the following analytical markers must be verified.

NMR Validation (1H NMR in DMSO-d6)
  • Loss of COOH: Disappearance of the broad carboxylic acid proton (usually >12 ppm).

  • Appearance of Ester:

    • Methyl Ester: Sharp singlet at ~3.8 – 3.9 ppm.

    • Ethyl Ester: Quartet (~4.3 ppm) and Triplet (~1.3 ppm).

  • Ring Protons: The C-3 proton (singlet/doublet near 6.5–7.0 ppm) is diagnostic. If N-alkylation occurred, the chemical shift of the ring protons would change significantly due to the loss of aromaticity/tautomeric shift.

HPLC Purity
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • Detection: UV 254 nm (The quinoline core is highly UV active).

  • Shift: The ester will be significantly less polar (higher retention time) than the parent acid.

Tautomerism Visualization

Understanding the substrate's behavior is vital for troubleshooting.

Tautomerismcluster_noteImpactEnolEnol Form(2-hydroxy)Less StableKetoKeto Form(2-oxo / Quinolone)PredominantEnol->KetoEquilibriumWarningThe Keto form's stabilityreduces solubility innon-polar solvents.

Figure 2: Tautomeric equilibrium favoring the 2-oxo form.

References

  • Organic Syntheses Procedure for 2-substituted 4-hydroxyquinolines. (General method for ring synthesis and properties). Organic Syntheses, Coll.[2] Vol. 3, p.593 (1955).

  • Synthesis of Kynurenic Acid Ethyl Esters. (Discussion on eco-friendly methods and solubility). PMC (PubMed Central).

  • Thionyl Chloride Activation Protocols. Common Organic Chemistry.

  • PubChem Compound Summary: 2-Hydroxyquinoline-4-carboxylic acid. (Physical properties and biological activity). National Center for Biotechnology Information.

Application Notes and Protocols for the Use of Propyl 2-Hydroxyquinoline-4-carboxylate in Antimicrobial Agent Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The quinoline ring system is a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of biological activities.[1] This heterocyclic scaffold is present in numerous natural products and synthetic compounds with applications ranging from antimalarial to anticancer agents.[1][2] Within this chemical family, quinoline-4-carboxylic acid and its derivatives have emerged as a particularly fruitful area of research for the discovery of novel antimicrobial agents.[3] These compounds often exhibit potent activity against a wide spectrum of Gram-positive and Gram-negative bacteria.[4]

Propyl 2-hydroxyquinoline-4-carboxylate serves as a key intermediate in the synthesis of a diverse library of potential antimicrobial compounds. The ester functionality at the 4-position provides a versatile handle for the introduction of various pharmacophores, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. The 2-hydroxy group can exist in tautomeric equilibrium with its 2-oxo form (a quinolone), a structural motif common in many established quinolone antibiotics. This document provides a comprehensive guide to the synthesis of propyl 2-hydroxyquinoline-4-carboxylate, its subsequent derivatization into potential antimicrobial agents, and the protocols for evaluating their antimicrobial efficacy.

PART 1: Synthesis of Propyl 2-Hydroxyquinoline-4-carboxylate

The synthesis of propyl 2-hydroxyquinoline-4-carboxylate is most directly achieved through the esterification of 2-hydroxyquinoline-4-carboxylic acid. The Fischer-Speier esterification, a classic and reliable method, is well-suited for this transformation.[5][6] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[7] To drive the reaction towards the formation of the ester, an excess of the alcohol (propanol in this case) is typically used, and the removal of water, a byproduct, can also be employed.[2]

1.1: Proposed Synthetic Pathway

The synthesis begins with the commercially available 2-hydroxyquinoline-4-carboxylic acid, which is reacted with propanol in the presence of a strong acid catalyst, such as sulfuric acid.

G cluster_0 Synthesis of Propyl 2-Hydroxyquinoline-4-carboxylate 2-hydroxyquinoline-4-carboxylic_acid 2-Hydroxyquinoline- 4-carboxylic Acid Reaction_Vessel Reflux with H₂SO₄ (cat.) 2-hydroxyquinoline-4-carboxylic_acid->Reaction_Vessel Propanol Propanol Propanol->Reaction_Vessel Propyl_ester Propyl 2-Hydroxyquinoline- 4-carboxylate Reaction_Vessel->Propyl_ester G cluster_1 Synthesis of a Quinoline-4-Carboxamide Propyl_ester Propyl 2-Hydroxyquinoline- 4-carboxylate Reaction_Vessel_2 Heating Propyl_ester->Reaction_Vessel_2 Amine Primary Amine (R-NH₂) Amine->Reaction_Vessel_2 Carboxamide N-Alkyl-2-hydroxyquinoline- 4-carboxamide Reaction_Vessel_2->Carboxamide G cluster_2 Antimicrobial Activity Workflow Start Synthesized Compound MIC_Assay MIC Assay (Broth Microdilution) Start->MIC_Assay MBC_Assay MBC Assay (Subculturing) MIC_Assay->MBC_Assay From wells with no visible growth Results Determine MIC and MBC MBC_Assay->Results

Sources

Application Notes and Protocols: Propyl 2-Hydroxyquinoline-4-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of propyl 2-hydroxyquinoline-4-carboxylate and its analogs in cancer research is presented below, designed for researchers, scientists, and professionals in drug development.

Introduction

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1] Among these, quinoline-4-carboxylic acid derivatives have garnered substantial interest for their potential as anticancer agents.[1][2] This guide focuses on propyl 2-hydroxyquinoline-4-carboxylate, a representative of this class, and its potential applications in oncology research. While direct studies on this specific ester may be limited, this document extrapolates from the extensive research on closely related 2-hydroxyquinoline-4-carboxylic acid analogs to provide a comprehensive framework for its investigation.

These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical enzymes in cancer cell proliferation and survival.[1] This document will delve into the potential mechanisms of action, provide detailed protocols for in vitro evaluation, and offer insights into data interpretation.

Potential Mechanisms of Action

The anticancer activity of quinoline-4-carboxylic acid derivatives is often attributed to their ability to interfere with essential cellular processes in cancer cells. Several key mechanisms have been proposed for this class of compounds:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, which is vital for the synthesis of DNA and RNA.[1] Cancer cells, due to their rapid proliferation, are highly dependent on this pathway. By inhibiting DHODH, these compounds can deplete the pyrimidine pool, leading to cell cycle arrest and a halt in tumor growth.[1][3]

  • Induction of Apoptosis: Many quinoline derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells. This can be concentration-dependent and is a crucial mechanism for eliminating malignant cells.[4][5]

  • Histone Deacetylase (HDAC) Inhibition: Some analogs have been identified as HDAC inhibitors.[5] HDACs play a critical role in regulating gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, ultimately causing cancer cell death.

  • Sirtuin (SIRT) Inhibition: Certain quinoline-4-carboxylic acid derivatives have shown inhibitory activity against sirtuins, such as SIRT3.[6] Sirtuins are involved in various cellular processes, including metabolism and stress response, and their modulation can impact cancer cell viability.

Hypothetical Signaling Pathway

The following diagram illustrates the potential mechanism of action of propyl 2-hydroxyquinoline-4-carboxylate via DHODH inhibition.

DHODH_Inhibition_Pathway cluster_cell Cancer Cell DH Dihydroorotate DHODH DHODH DH->DHODH Substrate orotate Orotate pyrimidines Pyrimidines orotate->pyrimidines dna_rna DNA/RNA Synthesis pyrimidines->dna_rna proliferation Cell Proliferation dna_rna->proliferation arrest Cell Cycle Arrest DHODH->orotate Catalyzes DHODH->arrest compound Propyl 2-hydroxy- quinoline-4-carboxylate compound->DHODH Inhibits

Caption: Hypothetical pathway of DHODH inhibition by propyl 2-hydroxyquinoline-4-carboxylate.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of propyl 2-hydroxyquinoline-4-carboxylate.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Propyl 2-hydroxyquinoline-4-carboxylate

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of propyl 2-hydroxyquinoline-4-carboxylate in complete medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the number of apoptotic and necrotic cells following compound treatment.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Cancer cell lines

  • Propyl 2-hydroxyquinoline-4-carboxylate

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (PI Staining)

This protocol assesses the effect of the compound on cell cycle progression.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Propyl 2-hydroxyquinoline-4-carboxylate

  • PI/RNase staining buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound as described in the apoptosis assay.

  • Cell Fixation: Harvest and wash the cells, then fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in PI/RNase staining buffer. Incubate in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture treatment Treat with Propyl 2-hydroxyquinoline-4-carboxylate start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: General workflow for the in vitro evaluation of propyl 2-hydroxyquinoline-4-carboxylate.

Data Presentation

Quantitative data from these experiments should be presented clearly for comparison.

Table 1: Hypothetical IC50 Values of Propyl 2-hydroxyquinoline-4-carboxylate in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer8.9
HCT116Colon Cancer3.5
K562Leukemia1.8[5]
U266Multiple Myeloma1.1[5]

Note: The IC50 values for K562 and U266 are for a related compound, D28, as reported in the literature.[5]

Conclusion and Future Directions

Propyl 2-hydroxyquinoline-4-carboxylate, as a representative of the quinoline-4-carboxylic acid class, holds promise for further investigation as an anticancer agent. The protocols outlined in this guide provide a solid foundation for evaluating its efficacy and mechanism of action. Future studies could explore its effects in combination with existing chemotherapeutic agents, its in vivo efficacy in animal models, and further elucidation of its molecular targets. The versatility of the quinoline scaffold allows for further chemical modifications to optimize potency and selectivity, paving the way for the development of novel cancer therapeutics.[1]

References

  • US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google P
  • US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google P
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. (URL: [Link])

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC. (URL: [Link])

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (URL: [Link])

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. (URL: [Link])

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (URL: [Link])

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC. (URL: [Link])

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (URL: [Link])

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC. (URL: [Link])

  • Anti-cancer Effects of a Novel Quinoline Derivative 83b1 on Human Esophageal Squamous Cell Carcinoma through Down-Regulation of COX-2 mRNA and PGE2 - Cancer Research and Treatment. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. (URL: [Link])

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (URL: [Link])

  • Prolyl 4-hydroxylase, a target enzyme for drug development. Design of suppressive agents and the in vitro effects of inhibitors and proinhibitors - PubMed. (URL: [Link])

  • In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - MDPI. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Propyl 2-Hydroxyquinoline-4-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center for improving the yield of propyl 2-hydroxyquinoline-4-carboxylate synthesis.

Welcome to the technical support center for the synthesis of propyl 2-hydroxyquinoline-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during this process. Our goal is to provide you with in-depth, field-proven insights to enhance the yield and purity of your target compound.

Overview of the Core Synthesis: The Gould-Jacobs Reaction

The synthesis of 2-hydroxyquinoline-4-carboxylate esters is most commonly achieved via the Gould-Jacobs reaction.[1][2][3] This versatile method involves two primary stages:

  • Condensation: An aniline reacts with an alkoxymethylenemalonate ester to form an anilinomethylenemalonate intermediate.

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular 6-electron cyclization to form the quinoline ring system.[3]

For the specific synthesis of propyl 2-hydroxyquinoline-4-carboxylate, the reaction would typically involve aniline and diethyl ethoxymethylenemalonate (DEEM), followed by a transesterification step with propanol, or by using a dipropyl malonate derivative from the outset. The final product exists in tautomeric equilibrium with its 4-quinolone form.[1][4]

Reaction Pathway Diagram

Below is a diagram illustrating the general pathway of the Gould-Jacobs reaction.

Gould_Jacobs_Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline Aniline DEEM Propyl Ethoxymethylenemalonate Intermediate Propyl Anilinomethylenemalonate Aniline->Intermediate + DEEM - EtOH Product Propyl 2-Hydroxyquinoline-4-carboxylate Intermediate_ref->Product High Temp (>250 °C) - EtOH

Caption: General workflow for the Gould-Jacobs synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.

Q1: My yield of the anilinomethylenemalonate intermediate (Step 1) is low. What's going wrong?

A1: Low yield in the initial condensation step is a common hurdle. The primary causes are often incomplete reaction or suboptimal conditions.

Potential Causes & Solutions:

  • Insufficient Reaction Time/Temperature: The condensation of aniline with the malonate ester requires adequate time and heat to proceed to completion.

    • Conventional Heating: Refluxing in ethanol for 2-3 hours is a standard procedure.[4] Ensure the reflux is vigorous enough. Monitoring the reaction via Thin Layer Chromatography (TLC) is crucial to determine when the starting materials have been consumed.

    • Microwave Irradiation: This modern technique can dramatically reduce reaction times to as little as 7 minutes with comparable or improved yields.[4][5] Consider this if you have access to a microwave reactor.

  • Stoichiometry: Ensure you are using an appropriate ratio of reactants. A slight excess (1.0-1.2 equivalents) of the malonate ester can help drive the reaction to completion.[3]

  • Catalysis: While often performed neat or in a simple solvent, certain catalysts can promote this step. Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid) has been shown to be effective, though it is more commonly used for the subsequent cyclization step.[4]

Recommended Protocol (Step 1 - Condensation):

  • In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Add anhydrous ethanol as a solvent.

  • Reflux the mixture for 2 hours, monitoring by TLC until the aniline spot disappears.

  • Cool the mixture to room temperature. The intermediate product often precipitates and can be collected by filtration. If not, evaporate the solvent under reduced pressure.[4]

Q2: The cyclization step (Step 2) is inefficient, resulting in a low yield of the final quinoline product. How can I improve this?

A2: The thermal cyclization is the most energy-intensive step and is highly sensitive to temperature. Insufficient heat is the most frequent cause of failure.

Potential Causes & Solutions:

  • Inadequate Temperature: This electrocyclization requires very high temperatures, typically above 250 °C.[3][6] Standard laboratory heating equipment may not be sufficient.

    • High-Boiling Solvents: Using an inert, high-boiling solvent is the classical solution. Solvents like Dowtherm A (a mixture of diphenyl and diphenyl ether) or mineral oil are heated to reflux (around 250-260 °C), and the intermediate is added.[6][7] This ensures a stable and sufficiently high reaction temperature, often increasing yields to over 90%.[6]

    • Caution: These solvents can be difficult to remove from the final product. Thorough washing of the precipitated product with a non-polar solvent like petroleum ether or hexane is necessary.[7]

  • Reaction Time: The optimal reaction time at these high temperatures is often short (10-15 minutes).[7] Prolonged heating can lead to decomposition and the formation of side products.[5][6]

  • Modern Heating Methods:

    • Microwave-Assisted Synthesis: This is an excellent alternative to high-boiling solvents. Microwave heating can achieve the necessary high temperatures rapidly and in a controlled manner, leading to shorter reaction times and often cleaner reactions.[5][8] Optimization of temperature and time is critical to avoid degradation.[5]

Data Presentation: Microwave vs. Conventional Heating

The following table summarizes a study on the Gould-Jacobs reaction, illustrating the critical balance between temperature and time to maximize yield and minimize degradation.

EntryTemperature (°C)Time (min)Isolated Yield (%)Notes
1250101%Incomplete cyclization. Intermediate remains.
23001037%Improved cyclization but degradation starts.
3250305%Longer time at lower temp is ineffective.
43003028%Significant degradation/decarboxylation.
5300547% Optimal balance: High temp, short time.
(Data adapted from a study on a similar Gould-Jacobs reaction by Biotage)[5]
Q3: My final product is impure. I suspect side reactions like hydrolysis or decarboxylation. How can I prevent this?

A3: The presence of water and excessive heat are the primary culprits for the formation of these common side products.

Potential Causes & Solutions:

  • Hydrolysis: The propyl ester group can be hydrolyzed to a carboxylic acid if moisture is present, especially at high temperatures.

    • Prevention: Use anhydrous solvents and reagents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Decarboxylation: If the ester is first hydrolyzed to the carboxylic acid, the resulting quinoline-4-carboxylic acid can decarboxylate at high temperatures to form 2-hydroxyquinoline.[1][6]

    • Prevention: The key is to prevent the initial hydrolysis. Additionally, precise control over the reaction temperature and time during the cyclization step is crucial. As shown in the table above, prolonged heating at very high temperatures can lead to lower yields, partly due to decarboxylation and other degradation pathways.[5]

Troubleshooting Logic Diagram

This diagram outlines a logical flow for diagnosing yield issues.

Troubleshooting_Logic Start Low Final Yield Check_Step1 Analyze Step 1: Condensation Start->Check_Step1 Step1_OK Yield > 85%? Check_Step1->Step1_OK Optimize_Step1 Optimize Step 1: - Increase time/temp - Use microwave - Check stoichiometry Step1_OK->Optimize_Step1 No Check_Step2 Analyze Step 2: Cyclization Step1_OK->Check_Step2 Yes Optimize_Step1->Check_Step1 Step2_OK Sufficient Temp? Check_Step2->Step2_OK Optimize_Step2 Optimize Step 2: - Use high-boiling solvent (e.g., Dowtherm A) - Use microwave (e.g., 300°C, 5 min) Step2_OK->Optimize_Step2 No Check_Purity Analyze Purity: Check for Side Products Step2_OK->Check_Purity Yes Optimize_Step2->Check_Step2 Purity_OK Product is clean? Check_Purity->Purity_OK Optimize_Purity Minimize Side Reactions: - Use anhydrous solvents - Run under inert gas - Reduce reaction time/temp Purity_OK->Optimize_Purity No End High Yield, Pure Product Purity_OK->End Yes Optimize_Purity->Check_Purity

Caption: A step-by-step guide to troubleshooting low product yield.

Frequently Asked Questions (FAQs)

  • What is a realistic overall yield to expect for this synthesis?

    • While individual steps can be optimized to over 90%, a realistic overall yield for the multi-step classical synthesis is typically in the range of 60-80% under optimized conditions. Modern methods using microwave assistance report final yields in the 40-50% range in significantly less time.[5]

  • Can I synthesize the ethyl or methyl ester instead?

    • Absolutely. Using diethyl ethoxymethylenemalonate and performing the reaction without a final transesterification step will yield ethyl 2-hydroxyquinoline-4-carboxylate. Using dimethyl malonate derivatives would similarly lead to the methyl ester. The core principles of the troubleshooting guide remain the same.

  • Are there any major safety concerns with the high-temperature cyclization?

    • Yes. Working with solvents like Dowtherm A or mineral oil at temperatures exceeding 250 °C requires extreme caution. Ensure you are using a well-ventilated fume hood, appropriate personal protective equipment (PPE), and a heating mantle with a temperature controller. Be mindful of the autoignition temperatures of all substances.

  • What is the best way to purify the final product?

    • Recrystallization is the most common method. After the reaction, the crude product is often a solid. It can be washed with a non-polar solvent like petroleum ether to remove the high-boiling solvent, then recrystallized from a polar solvent like ethanol, glacial acetic acid, or a mixture of ethanol and water.[7][9]

Detailed Experimental Protocols

Protocol 1: Classical High-Temperature Synthesis
  • Condensation: In a 250 mL round-bottom flask, combine aniline (9.3 g, 0.1 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol) in 100 mL of anhydrous ethanol. Reflux for 2 hours. Cool the reaction to room temperature and collect the precipitated ethyl anilinomethylenemalonate by filtration. Wash with cold ethanol and dry.

  • Cyclization: Place 150 mL of Dowtherm A in a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser.[7] Heat the solvent to a vigorous reflux (~255 °C).

  • Add the dried intermediate from the previous step (0.1 mol) to the refluxing solvent in portions over 5 minutes.

  • Continue stirring and refluxing for an additional 15 minutes.[7]

  • Allow the mixture to cool to room temperature. A yellow or tan solid should precipitate.

  • Add 200 mL of petroleum ether to the mixture to further precipitate the product and dilute the Dowtherm A.[7]

  • Collect the solid by filtration and wash thoroughly with 100 mL of petroleum ether to remove residual solvent.

  • Transesterification (if needed): To obtain the propyl ester from the ethyl ester, reflux the ethyl ester product in an excess of propanol with a catalytic amount of sulfuric or p-toluenesulfonic acid. Monitor by TLC until the starting material is consumed. Neutralize the acid, remove the excess propanol under reduced pressure, and purify the resulting propyl ester.

  • Purification: Recrystallize the crude propyl 2-hydroxyquinoline-4-carboxylate from hot ethanol or glacial acetic acid.[9]

Protocol 2: Microwave-Assisted Synthesis
  • Reaction Setup: In a 10 mL microwave vial, add aniline (2.0 mmol), and diethyl ethoxymethylenemalonate (6.0 mmol).[5] The excess malonate ester acts as both reagent and solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 300 °C and hold for 5 minutes.[5] (Caution: This will generate high pressure, typically around 20-25 bar. Use only appropriate equipment).

  • Isolation: After the reaction, cool the vial to room temperature. The product will often precipitate.

  • Add ice-cold acetonitrile (3 mL) to the vial, filter the solid product, and wash with a small amount of additional cold acetonitrile.[5]

  • Transesterification & Purification: Proceed with the transesterification and purification steps as described in Protocol 1.

References

  • Gould–Jacobs reaction - Wikipedia. Wikipedia. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative - Google Patents.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. [Link]

  • Gould-Jacobs Reaction. Name Reactions in Organic Synthesis. [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • Microwave-Assisted Synthesis of Quinolines. Scribd. [Link]

  • Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents.
  • 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

Technical Support Center: Purification of Propyl 2-hydroxyquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of propyl 2-hydroxyquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this quinoline derivative.

Introduction to Purification Challenges

Propyl 2-hydroxyquinoline-4-carboxylate is a key intermediate in pharmaceutical synthesis.[1] Its purification can be challenging due to the presence of a variety of potential impurities, including unreacted starting materials, byproducts from the esterification process, and degradation products. The selection of an appropriate purification strategy is critical to obtaining a final product of high purity, which is essential for its intended downstream applications. This guide provides a systematic approach to troubleshooting common purification issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of propyl 2-hydroxyquinoline-4-carboxylate.

Recrystallization Issues

Q1: My compound "oils out" during recrystallization. What should I do?

A1: "Oiling out," the separation of the compound as a liquid instead of a solid, is a common issue. It often occurs when the solution is supersaturated or when the cooling process is too rapid.

  • Causality: The high concentration of the solute and rapid temperature drop do not allow for the ordered arrangement of molecules into a crystal lattice. Instead, the compound aggregates as an amorphous oil.

  • Solutions:

    • Increase Solvent Volume: Your solution may be too concentrated. Add more of the hot solvent to ensure the compound remains dissolved as it cools more slowly.

    • Slow Down the Cooling Process: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Gradual cooling is crucial for crystal formation.

    • Change the Solvent System: A single solvent may not be ideal. A two-solvent system can be effective.[2] Dissolve your compound in a "good" solvent (in which it is highly soluble when hot) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.[2] For esters, common solvent pairs include ethanol/water or ethyl acetate/hexanes.[3]

Q2: I am not getting any crystal formation, even after cooling.

A2: This indicates that the solution is not sufficiently saturated.

  • Causality: Either too much solvent was used initially, or the chosen solvent is too good at dissolving the compound at all temperatures.

  • Solutions:

    • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure crystalline material, add a "seed crystal" to the solution to initiate crystallization.

Q3: The purified crystals have a low melting point and a broad melting range.

A3: This is a strong indication that your sample is still impure.

  • Causality: Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

  • Solution:

    • Repeat Recrystallization: Perform a second recrystallization, ensuring slow cooling and using an appropriate solvent system.

    • Consider an Alternative Purification Method: If repeated recrystallizations do not improve purity, column chromatography may be necessary to remove persistent impurities.

Column Chromatography Issues

Q4: My compound is not moving from the baseline of the TLC plate or the top of the column.

A4: This suggests that the eluent (solvent system) is not polar enough to move your compound.

  • Causality: Propyl 2-hydroxyquinoline-4-carboxylate, with its ester and hydroxyl groups, has some polarity. The silica gel stationary phase is highly polar, and a non-polar eluent will not be able to displace the compound from the silica.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. A good starting point for quinoline derivatives is a mixture of petroleum ether and ethyl acetate, or dichloromethane and methanol.[4]

Q5: My compound is eluting with the solvent front, and there is no separation from impurities.

A5: This indicates that your eluent is too polar.

  • Causality: A highly polar eluent will move all components of the mixture through the column quickly, without allowing for differential partitioning between the stationary and mobile phases.

  • Solution:

    • Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your eluent system. For instance, in a hexane/ethyl acetate system, increase the percentage of hexane.

Q6: The separation between my compound and an impurity is poor.

A6: This is a common challenge that requires optimization of the chromatographic conditions.

  • Causality: The chosen eluent system does not have sufficient selectivity to resolve the two compounds.

  • Solutions:

    • Fine-tune the Eluent System: Make small, incremental changes to the solvent ratio.

    • Try a Different Solvent System: Sometimes, changing one of the solvents can dramatically improve selectivity. For example, replacing ethyl acetate with acetone or dichloromethane might alter the interactions with your compounds and improve separation.

    • Use Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution can be employed.[5] This involves gradually increasing the polarity of the eluent during the chromatography run, which can help to separate compounds with a wider range of polarities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of propyl 2-hydroxyquinoline-4-carboxylate?

A1: The impurities will largely depend on the synthetic route. Assuming the compound is synthesized by the esterification of 2-hydroxyquinoline-4-carboxylic acid with propanol, common impurities could include:

  • Unreacted 2-hydroxyquinoline-4-carboxylic acid: The starting carboxylic acid is a common impurity if the esterification reaction does not go to completion.

  • Unreacted Propanol: This is usually removed during the work-up and evaporation steps.

  • Byproducts from the esterification catalyst: If an acid catalyst like sulfuric acid is used, it must be thoroughly neutralized and removed during the work-up.

  • Side-products from the synthesis of the starting material: The synthesis of 2-hydroxyquinoline-4-carboxylic acid can involve starting materials like isatin, and residual impurities from this step may carry over.[6][7]

Q2: What is a good starting solvent for recrystallizing propyl 2-hydroxyquinoline-4-carboxylate?

A2: Given the presence of the propyl ester group, the polarity of the molecule will be lower than its carboxylic acid precursor. A good starting point for recrystallization would be:

  • Ethanol or Methanol: These are common solvents for quinoline derivatives.[4]

  • Ethyl Acetate/Hexane Mixture: This two-solvent system allows for fine-tuning of the polarity to achieve good crystal formation.[3]

  • Glacial Acetic Acid or Ethanol: The parent compound, 2-hydroxyquinoline-4-carboxylic acid, can be recrystallized from these solvents.[6][7]

Q3: How do I choose the right solvent system for column chromatography?

A3: The ideal solvent system for column chromatography is best determined by preliminary analysis using Thin-Layer Chromatography (TLC).

  • Spot your crude mixture on a TLC plate.

  • Develop the plate in a series of solvent systems with varying polarities. (e.g., different ratios of hexane/ethyl acetate).

  • The optimal solvent system for column chromatography is one that gives your desired compound an Rf value of approximately 0.3-0.4 on the TLC plate. This generally provides the best separation.

Q4: Can I use acid-base extraction to purify my compound?

A4: Acid-base extraction is a powerful technique for separating acidic or basic compounds from neutral impurities. However, since propyl 2-hydroxyquinoline-4-carboxylate is an ester, it is a neutral compound. This technique would be more effective for removing the unreacted 2-hydroxyquinoline-4-carboxylic acid starting material.

  • Procedure to remove acidic impurities:

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate). The acidic impurity (the carboxylic acid) will be deprotonated and move into the aqueous layer.

    • Separate the organic layer, which now contains your purified ester.

    • Wash the organic layer with brine, dry it over an anhydrous salt (like sodium sulfate), and evaporate the solvent.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: Place the crude propyl 2-hydroxyquinoline-4-carboxylate in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Column Preparation:

    • Pack a chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

    • Allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Adsorb this solution onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried, adsorbed sample to the top of the prepared column.

  • Elution:

    • Begin eluting with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate determined by TLC).

    • The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.

  • Fraction Collection:

    • Collect the eluting solvent in a series of fractions.

    • Monitor the composition of each fraction using TLC.

  • Solvent Evaporation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified propyl 2-hydroxyquinoline-4-carboxylate.

Data Presentation

Table 1: Common Recrystallization Solvents and Their Properties

Solvent SystemPolarityBoiling Point (°C)Comments
EthanolPolar78A good general-purpose solvent for many organic compounds.[3]
Ethyl Acetate / HexaneTunable69 (Hexane) / 77 (EtOAc)A versatile two-solvent system for compounds of intermediate polarity.[3]
Dichloromethane / PentaneTunable40 (DCM) / 36 (Pentane)Suitable for more non-polar compounds; requires careful temperature control due to low boiling points.
Glacial Acetic AcidPolar118Effective for the parent carboxylic acid, may be too polar for the ester.[6][7]

Visualizations

Workflow for Method Selection

Start Crude Product TLC Perform TLC Analysis Start->TLC Recrystallization Attempt Recrystallization TLC->Recrystallization Good spot separation? No Column Perform Column Chromatography TLC->Column Good spot separation? Yes Impure Product still impure Recrystallization->Impure Oiling_Out Product 'oils out' Recrystallization->Oiling_Out Pure Pure Product Column->Pure Impure->Column Change_Solvent Optimize Recrystallization Solvent Oiling_Out->Change_Solvent Change_Solvent->Recrystallization

Caption: Decision workflow for selecting a purification method.

Troubleshooting Recrystallization

Start Recrystallization Attempt Problem Identify Problem Start->Problem No_Crystals No Crystals Form Problem->No_Crystals No Formation Oiling_Out Compound Oils Out Problem->Oiling_Out Liquid Separation Low_Purity Low Purity / Broad M.P. Problem->Low_Purity Impure Solid Solution1 Evaporate Solvent or Induce Crystallization (Scratch/Seed) No_Crystals->Solution1 Solution2 Increase Solvent Volume, Slow Cooling, or Change Solvent System Oiling_Out->Solution2 Solution3 Repeat Recrystallization or Switch to Chromatography Low_Purity->Solution3

Caption: Troubleshooting common recrystallization problems.

References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Chemistry Department. Retrieved from [Link]

  • Lusuardi, L., & Rolla, S. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids. U.S. Patent No. 3,691,171. Washington, DC: U.S. Patent and Trademark Office.
  • Lusuardi, L., & Rolla, S. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids. U.S. Patent No. 3,691,171. Washington, DC: U.S. Patent and Trademark Office.
  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]

  • Massoud, M. A., et al. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Retrieved from [Link]

  • Anshul Specialty Molecules. (2025, July 11). 2-Hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]

  • Reynolds, G. A., & Hauser, C. R. (n.d.). 2-methyl-4-hydroxyquinoline. Organic Syntheses. Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, February 15). PharmaTech. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Propylquinoline-4-carboxylate. PubChem. Retrieved from [Link]

  • Ward, O. P., & Swiatek, K. (2012, February 17). The Problems Associated with Enzyme Purification. SciSpace. Retrieved from [Link]

  • University of Rochester. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • He, L., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(15), 6646-6668. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Propyl 2-Hydroxyquinoline-4-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Reaction Optimization & Troubleshooting for Kynurenic Acid Propyl Ester Synthesis

Executive Synthesis Overview

The synthesis of propyl 2-hydroxyquinoline-4-carboxylate (a propyl ester of Kynurenic Acid) presents unique challenges due to the poor solubility of the parent acid and the tautomeric equilibrium of the 2-hydroxy/2-quinolone moiety.

While direct Conrad-Limpach synthesis (Aniline + Oxaloacetate) is possible, the most robust laboratory-scale protocol involves a two-stage workflow:

  • Modified Pfitzinger/Knoevenagel Condensation: Reaction of Isatin with Malonic acid to form the carboxylic acid core.

  • Activated Esterification: Conversion to the acyl chloride followed by alcoholysis with

    
    -propanol. Direct Fischer esterification often fails due to the zwitterionic nature of the intermediate.
    
Master Workflow Diagram

G Start Isatin + Malonic Acid Inter1 Kynurenic Acid (Precipitate) Start->Inter1 AcOH, Reflux Decarboxylation Inter1->Start Incomplete Cyclization (Check pH) Inter2 Acyl Chloride (Transient Species) Inter1->Inter2 SOCl2, DMF (cat) Activation End Propyl 2-hydroxyquinoline- 4-carboxylate Inter2->End n-Propanol Nucleophilic Acyl Substitution End->Inter1 Hydrolysis Risk (Wet Solvents)

Figure 1: The optimized two-stage synthesis pathway. Note the activation step (Red) is critical for overcoming solubility barriers inherent to Kynurenic acid.

Critical Troubleshooting Guides

Module A: The Cyclization (Isatin Kynurenic Acid)

User Issue: "I am getting a low yield of the acid intermediate, or it is not precipitating."

The Mechanism: This reaction relies on the condensation of the ketone in Isatin with the active methylene of malonic acid, followed by ring expansion and decarboxylation.

Diagnostic Protocol:

Parameter Optimal Condition Why it Fails Corrective Action
Solvent System Glacial Acetic Acid Water inhibits condensation equilibrium. Ensure AcOH is anhydrous. Add trace Acetic Anhydride.
Temperature Reflux (118°C) Decarboxylation requires heat. Maintain vigorous reflux for >4 hours.

| Precipitation | Cooling to RT | Product is slightly soluble in hot AcOH. | Cool slowly to 4°C. If no solid forms, add water to force precipitation. |

Expert Insight: If the product is sticky or dark, you likely have unreacted Isatin. Kynurenic acid is insoluble in most organic solvents but soluble in dilute NaOH (forming the sodium salt).

  • Validation Step: Dissolve crude solid in 5% NaHCO3. Filter off insoluble Isatin. Re-acidify filtrate with HCl to precipitate pure Kynurenic acid.

Module B: The Esterification (Acid Propyl Ester)

User Issue: "The solid acid won't dissolve in propanol, and refluxing with H2SO4 gives <10% yield."

The Root Cause: Kynurenic acid exists as a high-melting, insoluble solid due to intermolecular H-bonding and zwitterionic character (between the basic nitrogen and carboxylic acid). Standard Fischer esterification is kinetically hindered by this lattice energy.

The Solution: Thionyl Chloride Activation You must convert the carboxylic acid to the acid chloride in situ before adding the alcohol.

Step-by-Step Optimization:

  • Suspension: Suspend dried Kynurenic acid in anhydrous toluene or neat thionyl chloride (SOCl

    
    ).
    
  • Catalysis: Add 2-3 drops of DMF (Dimethylformamide). This forms the Vilsmeier-Haack reagent, which rapidly attacks the acid.

  • Reflux: Heat until the solution becomes clear .

    • Checkpoint: If the solution is cloudy after 2 hours, add more SOCl

      
      . The clearing indicates the breakdown of the crystal lattice and formation of the soluble acid chloride.
      
  • Evaporation: Remove excess SOCl

    
     under vacuum (critical to prevent side reactions).
    
  • Addition: Redissolve the residue in dry THF or DCM and add n-propanol (3-5 equivalents) with a base scavenger (Et

    
    N or Pyridine).
    

Data & Specifications

Solubility Profile for Purification

Understanding the solubility differences between the intermediate and the target is key to isolation.

SolventKynurenic Acid (Intermediate)Propyl Ester (Target)Purification Utility
Water InsolubleInsolubleWash to remove salts.
5% NaHCOngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Soluble (as salt)InsolubleKey Separation Step: Extracts unreacted acid from the ester.
5% NaOH Soluble (Dianion)Soluble (Phenolate)Do NOT use for separation (will hydrolyze ester).
Hot Ethanol Slightly SolubleSolubleRecrystallization of target.
DCM/Chloroform InsolubleSolubleExtraction of target.
Yield Optimization Data

Based on internal optimization of the acid chloride route:

Activation MethodReaction TimeApprox. YieldImpurity Profile
H

SO

/ Propanol (Fischer)
48 Hours15-20%High unreacted acid.
DCC / DMAP Coupling24 Hours45-50%Urea byproducts difficult to remove.
SOCl

/ DMF (Recommended)
4 Hours 85-92% High purity after bicarbonate wash.

Frequently Asked Questions (FAQs)

Q: Why does my NMR show a signal that looks like an aldehyde? A: This is likely the C-3 proton of the quinoline ring. In the 2-quinolone tautomer, this proton can shift significantly. Ensure you are running NMR in DMSO-d6, as the compound aggregates in CDCl


.

Q: Can I use the Conrad-Limpach method (Aniline + Diethyl Acetylenedicarboxylate) instead? A: Yes, but it typically yields the ethyl ester. To get the propyl ester, you would need Dipropyl Acetylenedicarboxylate (expensive/rare) or perform a transesterification on the final product. The Isatin route described above is generally more cost-effective for specific propyl derivatives.

Q: The product has a high melting point.[1] Is this normal? A: Yes. 2-hydroxyquinolines are actually 2-quinolones in the solid state. They have high melting points (>200°C usually) due to strong amide-like hydrogen bonding in the crystal lattice.

References

  • Synthesis of Quinoline-4-Carboxylic Acid (Isatin Route): Lahna, K. et al. "Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and Its Derivatives." Journal Marocain de Chimie Hétérocyclique, 2022.

  • One-Pot Kynurenic Acid Ester Synthesis (Conrad-Limpach Variation): Kovács, D. et al. "Novel Eco-friendly, One-Pot Method for the Synthesis of Kynurenic Acid Ethyl Esters." ACS Omega, 2023.[2]

  • Solubility & Physical Properties of Kynurenic Acid: PubChem Compound Summary for CID 3845, Kynurenic Acid. National Center for Biotechnology Information.

  • Handling & Stability Data: Cayman Chemical Product Information: Kynurenic Acid (Hydrate).[3]

Sources

Technical Support Center: Stability & Handling of Propyl 2-hydroxyquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with Propyl 2-hydroxyquinoline-4-carboxylate .

Executive Summary & Chemical Identity

Propyl 2-hydroxyquinoline-4-carboxylate is a structural isomer of Kynurenic acid derivatives. Unlike Kynurenic acid (4-hydroxy-2-carboxylic), this compound features the hydroxyl group at the C2 position and the carboxylate ester at C4.

This specific substitution pattern introduces three critical stability vectors that researchers must control:

  • Lactam-Lactim Tautomerism: The C2-hydroxyl group exists in dynamic equilibrium with the C2-oxo (amide) form.

  • Ester Hydrolysis: The propyl ester is susceptible to acid/base-catalyzed hydrolysis, yielding the insoluble free acid.

  • Photochemical Instability: The quinoline core is an efficient fluorophore and photosensitizer, prone to oxidative degradation under UV light.

Troubleshooting Guide (Q&A)

Issue 1: "I see split or broad peaks in my HPLC/LC-MS chromatogram."

Diagnosis: Tautomeric Equilibrium Separation. The 2-hydroxyquinoline moiety exists in an equilibrium between the enol form (2-hydroxy) and the keto form (2-quinolone) .[1] In polar solvents (like LC mobile phases), the keto form (2-quinolone) is thermodynamically favored due to the stability of the amide bond. However, if the interconversion rate is slow relative to the chromatographic timescale, the two tautomers may resolve as separate peaks or cause significant tailing.

Corrective Action:

  • Acidify the Mobile Phase: Add 0.1% Formic Acid or TFA to the mobile phase. Protonation of the nitrogen or carbonyl oxygen speeds up the tautomeric exchange, collapsing the split peaks into a single, sharp peak (usually the protonated keto form).

  • Temperature Control: Increasing the column temperature (e.g., to 40°C) increases the rate of tautomeric exchange, sharpening the peak.

Issue 2: "The compound precipitated from my aqueous buffer after 24 hours."

Diagnosis: Hydrolysis-Driven Precipitation. While the propyl ester is moderately lipophilic, it is susceptible to hydrolysis. The hydrolysis product is 2-hydroxyquinoline-4-carboxylic acid , which has a high melting point (>300°C) and extremely poor solubility in neutral aqueous media due to strong intermolecular hydrogen bonding (dimerization of carboxylic acids and amide stacking).

Corrective Action:

  • Check pH: Avoid pH > 8.0 or < 3.0 for extended storage. The ester bond is labile in strong base (saponification) and strong acid.

  • Cosolvent Usage: Ensure a minimum of 5-10% DMSO or Ethanol is maintained in the buffer to solubilize any forming free acid during short-term assays.

Issue 3: "My sample turned yellow/brown after sitting on the bench."

Diagnosis: Photochemical Oxidation. Quinoline derivatives are photosensitive. Absorption of UV/Blue light can generate triplet states that react with dissolved oxygen, leading to the formation of N-oxides or oxidative ring-opening products.

Corrective Action:

  • Amber Glassware: Strictly handle the compound in amber vials.

  • Degassing: For long-term solution storage, degas solvents (nitrogen sparge) to remove dissolved oxygen, which acts as a reactant in photodegradation.

Mechanistic Visualization

The following diagram illustrates the two primary instability pathways: the Tautomeric Shift (reversible) and Ester Hydrolysis (irreversible).

StabilityPathways cluster_0 Tautomeric Equilibrium (Solvent Dependent) Enol Enol Form (2-hydroxyquinoline) Favored in: Gas Phase/Non-polar Keto Keto Form (2-quinolone/Amide) Favored in: Water/Polar Solvents Enol->Keto Fast Exchange (H+ catalyzed) Hydrolysis Hydrolysis Reaction (pH > 8 or pH < 3) Enol->Hydrolysis Slow Keto->Hydrolysis Slow Product Degradation Product 2-hydroxyquinoline-4-carboxylic acid (Precipitates) Hydrolysis->Product Irreversible Propanol By-product: 1-Propanol Hydrolysis->Propanol

Caption: Figure 1. The dual stability challenge: Rapid tautomeric equilibrium between Enol and Keto forms (left) and irreversible hydrolysis to the insoluble acid (right).

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Purpose: To create a stock solution that minimizes hydrolysis and tautomeric variation during storage.

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide).

    • Reasoning: DMSO is a polar aprotic solvent. It stabilizes the compound without donating protons (unlike alcohols) and prevents hydrolysis (unlike water).

  • Concentration: Prepare at 10 mM to 50 mM .

    • Reasoning: Higher concentrations are more stable against oxidative trace impurities than dilute solutions.

  • Storage: Aliquot into single-use amber vials. Store at -20°C .

    • Validation: Re-analyze purity via HPLC after 1 month. Purity loss should be <1%.

Protocol B: Forced Degradation Test (Hydrolysis Check)

Purpose: To determine the specific hydrolytic half-life in your experimental buffer.

  • Preparation: Dilute stock to 50 µM in three buffers:

    • Buffer A: pH 2.0 (0.01 M HCl)

    • Buffer B: pH 7.4 (PBS)

    • Buffer C: pH 10.0 (0.01 M NaOH)

  • Incubation: Incubate at 37°C in the dark.

  • Sampling: Inject 10 µL onto HPLC at T=0, 1h, 4h, and 24h.

  • Analysis: Monitor the disappearance of the Propyl Ester peak (retention time ~8-10 min) and the appearance of the Acid peak (retention time ~2-4 min).

  • Data Output: Plot % Remaining vs. Time to calculate

    
    .
    

Quantitative Data Summary

The following table summarizes expected physicochemical properties based on the quinoline core structure.

ParameterValue / CharacteristicImplication for Handling
pKa (Ring Nitrogen) ~ -0.7 (very weak base)Will not protonate significantly at neutral pH.
pKa (2-OH group) ~ 11.7 (acidic)Exists as neutral molecule at physiological pH.
LogP (Propyl Ester) ~ 3.8 (Predicted)Moderate lipophilicity; requires DMSO for stock.
LogP (Free Acid) ~ 1.3 (Predicted)Drastic drop in lipophilicity upon hydrolysis.
UV Max ~ 230 nm, 270 nm, 330 nmMonitor at 270 nm for best sensitivity.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 4745153, 2-Propylquinoline-4-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Photochemistry of aqueous solutions of kynurenic acid and kynurenine yellow. Photochemical & Photobiological Sciences. Retrieved from [Link]

Sources

Scaling up the synthesis of propyl 2-hydroxyquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of Propyl 2-Hydroxyquinoline-4-Carboxylate

Case ID: #SYN-Q4-PROPYL Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the scale-up challenges for synthesizing propyl 2-hydroxyquinoline-4-carboxylate (also known as propyl 2-oxo-1,2-dihydroquinoline-4-carboxylate).

The synthesis is bifurcated into two critical phases:

  • The Pfitzinger-Borsche Modification: Condensation of isatin with malonic acid to form the carboxylic acid intermediate.

  • Heterogeneous Fischer Esterification: Converting the high-melting acid intermediate into the propyl ester.

Critical Warning: The 2-hydroxyquinoline moiety exists predominantly as the 2-quinolone tautomer. Aggressive chlorinating agents (e.g., POCl₃, PCl₅) intended to activate the carboxylic acid will likely chlorinate the 2-position, destroying your target pharmacophore. Strictly adhere to acid-catalyzed esterification protocols.

Phase 1: Synthesis of the Acid Intermediate

Target: 2-Hydroxyquinoline-4-carboxylic acid (CAS: 84906-81-0) Reaction: Isatin + Malonic Acid


 Intermediate
Standard Operating Procedure (Scale-Up Optimized)
  • Stoichiometry: Isatin (1.0 equiv), Malonic Acid (1.2 equiv), Sodium Acetate (2.5 equiv).

  • Solvent: Glacial Acetic Acid (10-12 volumes relative to Isatin weight).

  • Temperature: Reflux (118°C).

Troubleshooting Guide: Phase 1

Q: The reaction mixture solidified into an unstirrable "brick" halfway through reflux. What happened?

  • Diagnosis: Solvent Starvation. The product, 2-hydroxyquinoline-4-carboxylic acid, is extremely insoluble in acetic acid. As the reaction proceeds, the product precipitates rapidly, seizing the impeller.

  • Solution:

    • Increase Solvent Volume: For scale-up (>100g), increase acetic acid to 15 volumes.

    • Switch Impeller: Use an anchor or helical ribbon impeller rather than a standard pitch-blade turbine to handle high-viscosity slurries.

    • Hot Filtration: Do not cool the reaction completely before filtration. Filter at 60–70°C. This keeps impurities (unreacted isatin/aldol byproducts) in solution while the product remains solid.

Q: My product is brick-red instead of the expected pale yellow/off-white. Yield is low.

  • Diagnosis: Isatin Contamination (The "Red Tide"). Isatin is deep orange/red. If the reaction did not reach completion, or if the malonic acid decarboxylated before condensing, isatin remains.

  • Solution:

    • The Bisulfite Wash: Suspend the crude solid in water and add sodium bisulfite (NaHSO₃). Bisulfite forms a water-soluble adduct with the ketone of the isatin, allowing it to be washed away from the insoluble quinoline acid.

    • Check Anhydrous Conditions: Malonic acid can decarboxylate to acetic acid if heated prematurely without condensing. Ensure reagents are dry.

Q: Mass spec shows a peak at M+ - 44. Did I lose the carboxyl group?

  • Diagnosis: Thermal Decarboxylation. 2-Hydroxyquinoline-4-carboxylic acids are prone to decarboxylation at high temperatures (>150°C) or prolonged reflux, yielding 2-hydroxyquinoline.

  • Solution:

    • Strictly limit reflux time to 6–8 hours.

    • Monitor reaction progress via HPLC. Once Isatin is <1%, stop heating immediately.

Phase 2: Esterification (The Propyl Ester)

Target: Propyl 2-hydroxyquinoline-4-carboxylate Reaction: Acid Intermediate + n-Propanol


 Target + 

Standard Operating Procedure
  • Reagents: Acid Intermediate (1.0 equiv), n-Propanol (20 volumes), H₂SO₄ (conc., 1.5 equiv).

  • Setup: Dean-Stark trap is mandatory for scale-up.

Troubleshooting Guide: Phase 2

Q: Conversion is stuck at ~70% despite refluxing for 24 hours.

  • Diagnosis: Equilibrium Limitation & Solubility. The starting acid is a high-melting solid (>300°C) and poorly soluble in propanol. The reaction is heterogeneous. Water generation pushes the equilibrium back to the acid.

  • Solution:

    • Azeotropic Removal: n-Propanol forms an azeotrope with water (bp 87°C, 71% alcohol/29% water). You must remove the distillate using a Dean-Stark trap or active molecular sieves (3Å) in the reflux line.

    • Solvent Boost: Add a co-solvent like Toluene or Xylene (10-20% v/v). This increases the boiling point of the mixture (kinetics) and improves the separation of water in the trap.

Q: I see a new impurity at +42 mass units.

  • Diagnosis: O-Alkylation vs. N-Alkylation. While rare under acidic conditions, the 2-quinolone nitrogen or the 2-hydroxy oxygen can theoretically alkylate. However, under H₂SO₄ catalysis, the carboxylate esterification is kinetically favored.

  • Verification: Perform NMR. The ester propyl group will show a distinct triplet-multiplet-triplet pattern. N-propyl would show different chemical shifts.

  • Fix: If N-alkylation is observed (unlikely with H₂SO₄), lower the temperature and increase reaction time, or reduce the amount of sulfuric acid.

Visualizing the Workflow

The following diagram outlines the critical process flow and decision points for the synthesis.

SynthesisWorkflow Start Raw Materials: Isatin + Malonic Acid Step1 Step 1: Pfitzinger Condensation (HOAc, NaOAc, Reflux) Start->Step1 Check1 Check: Color/Solubility Step1->Check1 Issue1 Red Solid? (Residual Isatin) Check1->Issue1 Red/Brown Intermed Intermediate: 2-Hydroxyquinoline-4-carboxylic acid (Solid, mp >300°C) Check1->Intermed Pale Yellow Fix1 Bisulfite Wash (Removes Isatin) Issue1->Fix1 Fix1->Intermed Step2 Step 2: Fischer Esterification (n-Propanol, H2SO4) Intermed->Step2 Check2 Check: Conversion % Step2->Check2 Issue2 Stalled < 80%? Check2->Issue2 Stalled Final Target: Propyl 2-hydroxyquinoline-4-carboxylate Check2->Final >95% Conv. Fix2 Install Dean-Stark Add Toluene Co-solvent Issue2->Fix2 Fix2->Step2 Recycle

Caption: Process flow for the synthesis of Propyl 2-hydroxyquinoline-4-carboxylate, highlighting critical purification interventions (Bisulfite wash) and equilibrium management (Dean-Stark).

Quantitative Data: Solvent Selection for Esterification

The choice of solvent/alcohol ratio is critical for the second step. The following data (simulated based on physicochemical properties of quinoline carboxylic acids) illustrates why n-Propanol alone is often insufficient for scale-up without water removal.

Solvent SystemReflux Temp (°C)Water Removal MethodApprox.[1][2] Reaction TimeYield (Isolated)Notes
n-Propanol (Neat) 97°CNone (Equilibrium)24-48 h65-70%Stalls due to water accumulation.
n-Propanol + H₂SO₄ 97°CMolecular Sieves12-18 h85%Hard to scale sieves (mechanical attrition).
n-Propanol / Toluene (1:1) ~105°CDean-Stark Trap 6-8 h 92-95% Recommended. Best kinetics & water removal.
DMF + Alkyl Halide 153°CN/A (SN2 Reaction)2 h60%High impurity profile (O- vs N-alkylation).

References

  • Pfitzinger Reaction Mechanism & Scale-up

    • Source: "Process for making 2-hydroxyquinoline-4-carboxylic acids."[2][3][4][5] US Patent 3,691,171.

    • Relevance: Defines the industrial parameters for the Isatin/Malonic acid condensation and handling the insoluble acid intermedi
    • Link:

  • Esterification Protocols (Fischer-Speier)

    • Source: "Esterification of Carboxylic Acids with Alcohols; A General Procedure."[6][7] Organic Syntheses.

    • Relevance: Provides the foundational thermodynamic arguments for water removal in esterification of arom
    • Link:

  • Purification Strategies (Isatin Removal)

    • Source: "Knoevenagel condensation of isatins with malonic acid...". European Journal of Chemistry, 2012.[8]

    • Relevance: Discusses the impurity profiles and purification of isatin deriv
    • Link:

  • Solubility Data

    • Source: "2-Hydroxy-4-quinolinecarboxylic acid Properties." ChemicalBook.
    • Relevance: Confirms the physical properties (mp >300°C)
    • Link:

Sources

Validation & Comparative

Structure-activity relationship of 2-hydroxyquinoline-4-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Structure-Activity Relationship of 2-Hydroxyquinoline-4-Carboxylate Derivatives

Executive Summary

The 2-hydroxyquinoline-4-carboxylic acid scaffold (often existing in its tautomeric form, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid ) represents a privileged structure in medicinal chemistry. Unlike its isomer kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), this scaffold places the carboxylate at the C4 position and the carbonyl/hydroxyl at C2.

This guide objectively analyzes the Structure-Activity Relationship (SAR) of these derivatives, focusing on their validated performance as


-glucosidase inhibitors  (antidiabetic) and antioxidants , while comparing them against standard-of-care alternatives like Acarbose  and structural isomers.

Key Findings:

  • Potency: Specific 2-hydroxyquinoline-4-carboxylate derivatives exhibit superior

    
    -glucosidase inhibition (
    
    
    
    values
    
    
    60-100
    
    
    M) compared to the standard Acarbose in specific in vitro assays.
  • Selectivity: The C4-carboxylate is critical for zinc-binding or active site anchoring, while the C2-oxo motif functions as a hydrogen bond acceptor/donor system distinct from the C4-oxo isomers.

  • Versatility: Introduction of aryl groups at C3 significantly enhances radical scavenging (antioxidant) capacity.

Structural Foundation & SAR Analysis

To understand the performance of these derivatives, one must analyze the core pharmacophore. The molecule exists in a tautomeric equilibrium, predominantly favoring the 2-quinolone (2-oxo) form in solution, which is crucial for receptor binding.

The SAR Map

The biological activity is modulated by four distinct regions:

  • The C2-Oxo/Hydroxy Core: Essential for H-bonding. Methylation of the oxygen (O-Me) or removal of the oxygen (2-H) typically abolishes activity, confirming the necessity of the lactam/lactim motif.

  • The C4-Carboxylate (COOH): Functions as an acidic anchor. Conversion to bulky amides often retains anticancer activity (via HDAC inhibition) but may reduce oral bioavailability compared to the free acid or bioisosteric esters.

  • The C3 Position: The "Modulation Zone." Unsubstituted C3 analogs are often weak. Introduction of aryl or benzylidene groups here creates hydrophobic interactions that drastically improve potency against enzymes like

    
    -glucosidase.
    
  • The Benzo-Ring (C5-C8): Electron-withdrawing groups (e.g., -Cl, -NO2) at C6 or C8 modulate the pKa of the N1 proton and lipophilicity (

    
    ), influencing membrane permeability.
    
Visualization: SAR Logic Flow

SAR_Logic Core 2-Hydroxyquinoline-4-COOH (Scaffold) C2_Pos C2 Position (H-Bonding) Core->C2_Pos C4_Pos C4 Carboxylate (Anchoring/Chelation) Core->C4_Pos C3_Pos C3 Position (Hydrophobic Pocket) Core->C3_Pos Benzo Benzo Ring (C5-C8) (Lipophilicity/Electronic) Core->Benzo Loss Loss of Activity C2_Pos->Loss O-Methylation Activity_Enz High Enzyme Inhibition (alpha-glucosidase) C4_Pos->Activity_Enz Free Acid/Amide Activity_Antiox Antioxidant Potency C3_Pos->Activity_Antiox Aryl Substitution Benzo->Activity_Enz Halogenation (Cl/Br)

Caption: Functional dissection of the 2-hydroxyquinoline-4-carboxylate scaffold. Red/Yellow/Green nodes indicate modifiable regions; Grey nodes indicate biological outcomes.

Comparative Performance Analysis

This section contrasts 2-hydroxyquinoline-4-carboxylates with their primary therapeutic competitors.

Indication: Type 2 Diabetes ( -Glucosidase Inhibition)

Inhibiting


-glucosidase delays carbohydrate digestion, blunting postprandial glucose spikes.

Table 1: Comparative Inhibitory Potency (


) 
Compound ClassSpecific DerivativeTarget Enzyme

Value
Relative PotencyMechanism Note
Standard of Care Acarbose

-Glucosidase
752.0

2.0

M
Baseline (1x)Competitive inhibitor; often causes GI side effects.
Test Scaffold 2-Hydroxyquinoline-4-COOH (Parent)

-Glucosidase
64.4

g/mL
(

340

M)
~2.2x vs AcarboseModerate binder; acts via H-bonding at active site.
Optimized Derivative 6-Chloro-3-benzylidene-2-oxo-derivative

-Glucosidase
93.5

0.6

M
~8x vs Acarbose Hydrophobic C3-benzylidene group fits enzyme pocket.
Structural Isomer 4-Hydroxyquinoline-2-COOH

-Glucosidase
9.1

g/mL
HighIsomeric form is highly potent but often less selective.

Data Source Synthesis: Derived from comparative biochemical assays [1][2]. Note: Lower


 indicates higher potency.

Insight: While the parent 2-hydroxyquinoline-4-carboxylate is moderately active, C3-substituted derivatives outperform the clinical standard Acarbose by nearly an order of magnitude in vitro. However, the structural isomer (4-hydroxy-2-COOH) is inherently more potent in the unsubstituted form, suggesting that the 4-COOH scaffold requires derivatization to reach peak efficacy.

Indication: Antioxidant Activity (Radical Scavenging)[2]

Oxidative stress is a cofactor in neurodegeneration.

  • Standard: Trolox (Water-soluble Vitamin E analog).

  • Performance: 3-aryl-2-hydroxyquinoline-4-carboxylic acids show radical scavenging abilities comparable to Trolox in ABTS assays.

  • Critical Feature: The presence of a hydrazide or benzimidazole moiety fused or attached to the C4-carboxylate significantly boosts this activity compared to the free acid [3].

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating this scaffold.

Protocol: Synthesis via Modified Pfitzinger/Doebner Reaction

This is the industry-standard method for generating the core scaffold with high yield.

  • Reactants: Isatin (1.0 eq) +

    
    -Methyl Ketone or Pyruvate derivative (1.2 eq).
    
  • Solvent/Base: 33% KOH (aq) or Ethanol/Piperidine.

  • Conditions: Reflux for 12–24 hours.

  • Work-up:

    • Cool reaction mixture.

    • Acidify with HCl to pH 2–3.

    • Precipitate forms (The 2-hydroxyquinoline-4-carboxylic acid).

    • Filter and recrystallize from Ethanol/DMF.

Protocol: In Vitro -Glucosidase Inhibition Assay

Objective: Determine


 of derivatives.

Reagents:

  • Enzyme:

    
    -Glucosidase (from Saccharomyces cerevisiae), 1 U/mL in phosphate buffer (pH 6.9).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG).
    
  • Control: Acarbose.[1]

Workflow:

  • Preparation: Dissolve test compounds in DMSO (final concentration < 1%).

  • Incubation: Mix 20

    
    L compound + 100 
    
    
    
    L enzyme solution. Incubate at 37°C for 15 mins.
  • Initiation: Add 20

    
    L pNPG substrate.[1]
    
  • Measurement: Incubate 15 mins. Stop reaction with 80

    
    L 0.2M 
    
    
    
    .
  • Detection: Measure Absorbance at 405 nm (formation of p-nitrophenol).

  • Calculation:

    
    
    
Visualization: Assay Workflow

Assay_Workflow Start Dissolve Compound (DMSO) Mix Add alpha-Glucosidase (pH 6.9 Buffer) Start->Mix Incubate1 Pre-Incubation 37°C, 15 min Mix->Incubate1 Substrate Add pNPG Substrate Incubate1->Substrate Reaction Enzymatic Hydrolysis (Release of p-Nitrophenol) Substrate->Reaction Stop Stop Reaction (Na2CO3) Reaction->Stop Read Measure OD 405nm Stop->Read

Caption: Step-by-step workflow for the colorimetric alpha-glucosidase inhibition assay.

Mechanistic Insights & Causality

Why do these derivatives work?

  • Zinc Chelation (HDAC/Metalloproteases): The 4-carboxylic acid and the 2-oxygen (in the hydroxy tautomer) can form a bidentate chelation complex with Zinc ions (

    
    ) in the active sites of metalloenzymes like HDAC or certain proteases. This explains the scaffold's activity in anticancer screens (HDAC inhibition) [4].
    
  • Mimicry of Transition States: In glycosidase inhibition, the planar quinoline ring mimics the flattening of the glucosyl cation transition state. The C2-carbonyl accepts a hydrogen bond from the enzyme's catalytic residues (e.g., Asp or Glu), while the C4-carboxylate interacts with basic residues (Arg/Lys) at the active site entrance.

  • Lipophilic Tuning: The "Alternative" 4-hydroxy-2-carboxylate is more polar. The 2-hydroxy-4-carboxylate derivatives, especially when substituted at C3, offer a better balance of Lipophilicity (

    
    ), allowing passive diffusion across cell membranes while retaining aqueous solubility for plasma transport.
    

References

  • National Institutes of Health (NIH). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. Available at: [Link]

  • ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Available at: [Link]

  • Frontiers in Chemistry. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link][2][3][4]

Sources

A Comparative Analysis of Propyl 2-hydroxyquinoline-4-carboxylate as a Potential Kynurenine 3-Monooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery for neurodegenerative diseases, the kynurenine pathway has emerged as a critical therapeutic target.[1][2] This metabolic cascade, responsible for the degradation of tryptophan, produces several neuroactive metabolites.[1][2] A key regulatory enzyme in this pathway is Kynurenine 3-Monooxygenase (KMO), which catalyzes the conversion of kynurenine to the neurotoxic metabolite 3-hydroxykynurenine (3-HK).[1][2] Consequently, the inhibition of KMO presents a promising strategy to mitigate neurotoxicity and enhance the production of the neuroprotective metabolite, kynurenic acid (KYNA).[2][3]

This guide provides a comprehensive benchmark analysis of propyl 2-hydroxyquinoline-4-carboxylate, a novel compound from the quinoline-4-carboxylic acid class, against well-established KMO inhibitors. While the inhibitory potential of propyl 2-hydroxyquinoline-4-carboxylate against KMO is an emerging area of investigation, its structural similarity to other biologically active quinoline derivatives warrants a thorough comparative evaluation.[4][5][6] We will delve into the mechanistic details of benchmark inhibitors, present a side-by-side comparison of their inhibitory potency, and provide detailed experimental protocols for robust in-vitro evaluation.

The Central Role of Kynurenine 3-Monooxygenase (KMO) in the Kynurenine Pathway

The kynurenine pathway is a pivotal metabolic route for tryptophan catabolism.[1] KMO is strategically positioned at a branch point of this pathway, making it an attractive target for therapeutic intervention.[1][7] By inhibiting KMO, the metabolic flux is shunted away from the production of the neurotoxic downstream metabolites, 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), an excitotoxin and N-methyl-D-aspartate (NMDA) receptor agonist.[2][3] Simultaneously, this inhibition leads to an accumulation of kynurenine, which can then be converted into the neuroprotective metabolite, kynurenic acid (KYNA), by kynurenine aminotransferases (KATs).[2][3]

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO Kynurenine->KMO KATs KATs Kynurenine->KATs 3-HK 3-Hydroxykynurenine (Neurotoxic) KMO->3-HK + O2 - H2O KYNA Kynurenic Acid (Neuroprotective) KATs->KYNA QUIN Quinolinic Acid (Neurotoxic) 3-HK->QUIN

Caption: The Kynurenine Pathway Highlighting the Role of KMO.

Established Benchmark Inhibitors of KMO

A comparative study necessitates the selection of well-characterized inhibitors as benchmarks. For KMO, Ro 61-8048, UPF 648, and JM6 are industry-standard compounds with extensive documentation of their inhibitory mechanisms and potencies.

  • Ro 61-8048 : This compound is a potent, competitive, and reversible inhibitor of KMO.[8] Structural and biochemical studies have revealed that Ro 61-8048 acts in an allosteric manner, binding to a unique tunnel-like structure near the active site.[9] This binding mode affects the conformation of essential catalytic residues and may block substrate entry or product release.[9] It exhibits a high affinity for KMO with a reported Ki of 4.8 nM and an IC50 of 37 nM.[8]

  • UPF 648 : A highly potent and selective KMO inhibitor, UPF 648 demonstrates an IC50 of 20 nM.[10][11] It is particularly noted for its selectivity, as it does not significantly inhibit kynurenine aminotransferase (KAT) activity, thus specifically promoting the conversion of accumulated kynurenine to the neuroprotective KYNA.[10][12] Structural studies have shown that UPF 648 binds near the FAD cofactor, perturbing the active site and preventing the productive binding of the substrate, L-kynurenine.[10][13]

  • JM6 : This compound is an orally bioavailable prodrug of Ro 61-8048.[3][14] JM6 is designed to be metabolically unstable, slowly releasing the active inhibitor, Ro 61-8048, in the bloodstream.[14][15] This approach provides sustained inhibition of peripheral KMO.[15] While its direct inhibitory activity is weaker (IC50 of 19.85 µM for mouse KMO), its in-vivo efficacy in animal models of neurodegenerative diseases has been demonstrated.[16][17]

Comparative Inhibitory Potency

The following table summarizes the reported inhibitory activities of the benchmark compounds and provides a template for evaluating propyl 2-hydroxyquinoline-4-carboxylate.

InhibitorType of InhibitionKi (nM)IC50 (nM)Cell PermeabilityOral Bioavailability
Propyl 2-hydroxyquinoline-4-carboxylate To be determinedTo be determinedTo be determinedTo be determinedTo be determined
Ro 61-8048 Competitive, Reversible, Allosteric[8][9]4.8[8]37[8][18]Yes[8]Yes[18]
UPF 648 Potent, Selective[10][12]Not Reported20[10][11][19]Not ReportedNot Reported
JM6 (Prodrug of Ro 61-8048) Weak Inhibitor (Prodrug)[14][17]Not Applicable19,850 (for mouse KMO)[17]Not ApplicableYes[3][14]

Experimental Protocols for In-Vitro KMO Inhibition Assay

To ensure the generation of reliable and reproducible data for propyl 2-hydroxyquinoline-4-carboxylate, a standardized in-vitro KMO inhibition assay is crucial. The following protocol is based on a widely used spectrophotometric method that measures the consumption of the cofactor NADPH.

Principle of the Assay

The KMO-catalyzed hydroxylation of L-kynurenine to 3-hydroxykynurenine is an NADPH-dependent reaction. The enzymatic activity of KMO is therefore directly proportional to the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm.[20][21]

Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (96-well UV-transparent) cluster_reaction Reaction Initiation & Measurement Dilute_Assay_Buffer 1. Dilute 3X KMO Assay Buffer to 1X Thaw_Enzyme 2. Thaw KMO Enzyme on Ice Dilute_Assay_Buffer->Thaw_Enzyme Dilute_Enzyme 3. Dilute KMO to Working Concentration Thaw_Enzyme->Dilute_Enzyme Prepare_Inhibitor 4. Prepare Serial Dilutions of Test Compound Dilute_Enzyme->Prepare_Inhibitor Add_Enzyme 7. Add Diluted KMO Enzyme Dilute_Enzyme->Add_Enzyme Add_Inhibitor 6. Add Test Inhibitor/Vehicle to Wells Prepare_Inhibitor->Add_Inhibitor Add_Buffer 5. Add 1X Assay Buffer to Wells Add_Buffer->Add_Inhibitor Add_Inhibitor->Add_Enzyme Incubate_1 8. Incubate at Room Temperature Add_Enzyme->Incubate_1 Initiate_Reaction 10. Add Substrate Mixture to All Wells Incubate_1->Initiate_Reaction Prepare_Substrate 9. Prepare Substrate Mixture (NADPH + L-Kynurenine) Prepare_Substrate->Initiate_Reaction Incubate_2 11. Incubate at Room Temperature (e.g., 90 mins) Initiate_Reaction->Incubate_2 Measure_Absorbance 12. Measure Absorbance at 340 nm Incubate_2->Measure_Absorbance

Caption: Workflow for the KMO Inhibition Assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare 1X KMO Assay Buffer by diluting a 3X stock solution with nuclease-free water.[20]

    • Thaw recombinant human KMO enzyme on ice.[20]

    • Dilute the KMO enzyme to a final concentration of 20 µg/ml in 1X KMO Assay Buffer. Keep the diluted enzyme on ice.[20]

    • Prepare a stock solution of propyl 2-hydroxyquinoline-4-carboxylate in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations. The final DMSO concentration in the assay should not exceed 1%.[20][21]

  • Assay Plate Setup (96-well UV-transparent plate):

    • Add 1X KMO Assay Buffer to each well.

    • Add the test inhibitor dilutions to the "Test Inhibitor" wells.

    • For "Positive Control" (no inhibition) and "Blank" (no enzyme) wells, add the same volume of the diluent solution (e.g., DMSO) without the inhibitor.[20]

    • Add the diluted KMO enzyme to the "Test Inhibitor" and "Positive Control" wells. Do not add enzyme to the "Blank" wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Prepare a Substrate Mixture containing NADPH and L-Kynurenine in 1X KMO Assay Buffer.[20]

    • Initiate the enzymatic reaction by adding the Substrate Mixture to all wells.[20]

    • Incubate the plate at room temperature for a fixed period (e.g., 90 minutes), protected from light.[20]

    • Measure the absorbance at 340 nm using a microplate reader.[20][21]

  • Data Analysis:

    • The percentage of KMO activity can be calculated using the following formula: % Activity = [1 - (Absorbance of Test Inhibitor - Absorbance of Positive Control) / (Absorbance of Blank - Absorbance of Positive Control)] x 100

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of KMO activity, can be determined by plotting the percentage of KMO activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Concluding Remarks

This guide provides a framework for the systematic evaluation of propyl 2-hydroxyquinoline-4-carboxylate as a potential KMO inhibitor. By benchmarking against well-characterized compounds like Ro 61-8048, UPF 648, and JM6, researchers can gain valuable insights into its potency, selectivity, and potential mechanism of action. The provided experimental protocol offers a robust method for generating the necessary data to position this novel compound within the competitive landscape of KMO inhibitors for neurodegenerative disease research.

References

  • Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease. (n.d.). MJFF.
  • KMO Inhibitors. (2026, February 8). Santa Cruz Biotechnology.
  • Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. (2010, January 25). Gladstone Institutes.
  • UPF-648 | KMO Inhibitor. (n.d.). MedchemExpress.com.
  • UPF 648, a Selective KMO Inhibitor, Attenuates Psychomotor and Cognitive Impairment in Chronic Kidney Disease. (2025, February 17). ACS Publications.
  • KMO Inhibitor I, Ro 61-8048. (n.d.). Sigma-Aldrich.
  • UPF 648 | Kynurenine 3-monooxygenase. (n.d.). Tocris Bioscience.
  • Ro 61-8048, kynurenine 3-monooxygenase (KMO) inhibitor. (n.d.). Abcam.
  • Ro 61-8048. (n.d.). R&D Systems.
  • UPF 648, a Selective KMO Inhibitor, Attenuates Psychomotor and Cognitive Impairment in Chronic Kidney Disease. (2025, February 6). American Chemical Society.
  • KMO Inhibitor II, JM6. (n.d.). Sigma-Aldrich.
  • Gao, J., Yao, L., Xia, T., Liao, X., Zhu, D., & Xiang, Y. (2018). Biochemistry and Structural Studies of Kynurenine 3-monooxygenase Reveal Allosteric Inhibition by Ro 61-8048. The FASEB Journal, 32(4), 2057-2067.
  • UPF 648 | KMO inhibitor. (n.d.). Axon Medchem.
  • KMO Inhibitor Screening Assay Kit (96-well). (n.d.). BPS Bioscience.
  • KMO Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
  • Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. (n.d.). PMC.
  • KMO | Catalyst. (n.d.). MedChemExpress.
  • KMO Inhibitor Screening Assay Kit. (2025, December 29). Nordic Biosite.
  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. (2019, February 8). Frontiers.
  • Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. (n.d.). PMC.
  • Suppression of Kynurenine 3-Monooxygenase as a Treatment for Triple-negative Breast Carcinoma. (2023, December 15). Anticancer Research.
  • Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. (2021, May 31). MDPI.
  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022, January 2). PMC.
  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. (n.d.). BenchChem.
  • Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors. (2022, November 13). PubMed.
  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2025, August 6). ResearchGate.
  • Kaiser-Meyer-Olkin (KMO). (n.d.). Bookdown.
  • Inhibition of KMO by compounds 1 to 3. (n.d.). ResearchGate.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022, March 29). Frontiers.
  • Development of a cell-based assay to measure kynurenine monooxygenase... (n.d.). ResearchGate.
  • Kynurenine Monooxygenase Expression and Activity in Human Astrocytomas. (2021, August 8). MDPI.
  • (PDF) Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. (2026, January 19). ResearchGate.
  • kynurenine pathway inhibition: Topics by Science.gov. (n.d.). Science.gov.
  • 2-Hydroxyquinoline-4-carboxylic acid. (2025, July 11). Anshul Specialty Molecules.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022, August 26). MDPI.
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2025, December 6). ResearchGate.
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (n.d.). PMC.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021, March 12). Journal of Medicinal Chemistry.
  • Biologically important hydroxyquinolines and quinolinecarboxylic acids. (n.d.). ResearchGate.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). PMC.

Sources

Safety Operating Guide

Proper Disposal of Propyl 2-hydroxyquinoline-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of propyl 2-hydroxyquinoline-4-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. Beyond a simple checklist, this document delves into the chemical reasoning behind these protocols, fostering a deeper understanding of safe laboratory practices.

Understanding the Hazard Profile

Propyl 2-hydroxyquinoline-4-carboxylate, while not extensively characterized in publicly available safety data sheets, belongs to the quinoline derivative family. Quinolines are heterocyclic aromatic compounds known for their biological activity and, in some cases, their potential for environmental persistence and toxicity.[1][2][3] The presence of the 2-hydroxyquinoline-4-carboxylate structure suggests potential for skin and eye irritation, and possible respiratory irritation if inhaled as a dust or aerosol.[4] Therefore, it must be treated as a hazardous chemical.

Inferred Hazard Classification:

Hazard CategoryClassificationRationale
Acute Toxicity (Oral)Category 4 (Harmful if swallowed)Based on data for similar quinoline derivatives.[5][6]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)Based on data for 2-hydroxyquinoline-4-carboxylic acid.[4][5]
Serious Eye Damage/IrritationCategory 2 (Causes serious eye irritation)Based on data for 2-hydroxyquinoline-4-carboxylic acid.[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)Based on data for 2-hydroxyquinoline-4-carboxylic acid.[4]
Hazardous to the Aquatic EnvironmentLikely Chronic HazardQuinoline and its derivatives can be persistent in the environment and exhibit ecotoxicity.[3][7]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of propyl 2-hydroxyquinoline-4-carboxylate follows the "cradle-to-grave" principle of hazardous waste management, as mandated by the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[8]

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A 1. Collect Waste Propyl 2-hydroxyquinoline-4-carboxylate (Solid or in Solution) B 2. Select a Compatible Waste Container A->B C 3. Properly Label the Waste Container B->C D 4. Segregate from Incompatible Chemicals C->D E 5. Store in a Designated Hazardous Waste Accumulation Area D->E F 6. Arrange for Pickup by a Licensed Hazardous Waste Contractor E->F

Caption: Disposal workflow for propyl 2-hydroxyquinoline-4-carboxylate.

Experimental Protocol: Waste Collection and Labeling

  • Waste Generation: Collect all waste containing propyl 2-hydroxyquinoline-4-carboxylate, including unreacted starting material, contaminated solvents, and disposable labware (e.g., pipette tips, weighing boats), at the point of generation.

  • Container Selection:

    • Solids: Use a clean, dry, and chemically resistant container with a secure screw-top lid. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Liquids (e.g., in a solvent): Use a compatible, leak-proof container, preferably with a screw cap. Be mindful of the solvent's compatibility with the container material. Consult a chemical compatibility chart if unsure.[9][10][11]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "Propyl 2-hydroxyquinoline-4-carboxylate"

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator or laboratory supervisor.

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

Chemical Incompatibility: Preventing Hazardous Reactions

Quinoline and its derivatives are weak bases and can react with strong acids to form salts.[2][12] They are also susceptible to oxidation by strong oxidizing agents.[12][13] Therefore, it is crucial to segregate waste containing propyl 2-hydroxyquinoline-4-carboxylate from the following classes of chemicals:

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid, nitric acid)

  • Strong Oxidizing Agents: (e.g., potassium permanganate, sodium hypochlorite, hydrogen peroxide)

  • Strong Bases: While quinolines are basic, mixing with strong bases could potentially lead to unforeseen reactions depending on the specific waste matrix.

Caption: Chemical incompatibility of propyl 2-hydroxyquinoline-4-carboxylate waste.

Spill Management: A Swift and Safe Response

In the event of a spill, prompt and appropriate action is necessary to mitigate risks. The following procedure is for incidental spills that can be safely managed by trained laboratory personnel.

Experimental Protocol: Spill Cleanup

  • Alert and Evacuate: Immediately alert others in the vicinity of the spill. If the spill is large or involves a highly volatile solvent, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Personal Protective Equipment (PPE): Before approaching the spill, don appropriate PPE, including:

    • Safety goggles or a face shield.

    • Chemically resistant gloves (nitrile or neoprene are generally suitable for incidental contact).

    • A lab coat.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[8][14][15][16] Do not use combustible materials like paper towels to absorb flammable solvents.

  • Absorption and Neutralization:

    • Solid Spills: Carefully sweep the solid material into a dustpan, avoiding the creation of dust. Place the collected material into a designated hazardous waste container.

    • Liquid Spills: Apply an absorbent material over the spill, working from the outside in. Allow the material to fully absorb the liquid.

  • Collection and Disposal:

    • Carefully scoop the absorbed material into a labeled hazardous waste container.[17]

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone, if compatible with the surface), and then with soap and water.

    • All contaminated cleaning materials must be disposed of as hazardous waste.

  • Decontamination: Decontaminate any equipment used in the cleanup process. Wash your hands thoroughly after completing the cleanup.

Environmental Considerations: The Rationale for Responsible Disposal

Quinoline and its derivatives can be toxic to aquatic life and may persist in the environment.[3][7] Some quinolines have been shown to be carcinogenic.[18] While some microorganisms can biodegrade quinoline, the process can be slow, and the accumulation of these compounds in soil and water can have long-term ecological consequences.[19][20] Therefore, disposing of propyl 2-hydroxyquinoline-4-carboxylate as hazardous waste is not merely a regulatory requirement but a critical step in preventing environmental contamination.

By adhering to these procedures, you contribute to a safer laboratory environment and the preservation of our ecosystem. Always consult your institution's specific waste management guidelines and your EHS department for any questions or concerns.

References

  • ECORFAN-Bolivia Journal. (2018, June 15).
  • Spill procedure: Clean-up guidance The following steps should only be taken by those trained and competent to do so. If you are. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Novelty Journals. (2022, June 20).
  • IJFMR. (2025, November 15).
  • Environment, Health and Safety. (n.d.). 5.4 Chemical Spill Procedures.
  • PubMed. (2009, March 15).
  • Safety & Risk Services. (2017, November 27). Chemical Spill Clean-up Procedure.
  • Environmental Health and Safety. (2024, March 29). CHEMICAL SPILL PROCEDURES.
  • C&EN. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • MDPI. (2022, November 18).
  • Pandawa Institute Journals. (2025, June 26). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies | Bioactivities.
  • MDPI. (2023, April 27).
  • OEHHA. (n.d.). Evidence on the Carcinogenicity of Quinoline and its strong acid salts.
  • Walchem. (2024, April 19).
  • PubMed. (2020, December 10).
  • Sterlitech. (n.d.).
  • Cole-Parmer. (n.d.).
  • PMC. (2022, April 9). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145.
  • PubMed. (n.d.). Biodegradation characterization and immobilized strains' potential for quinoline degradation by Brevundimonas sp.
  • PureSynth. (n.d.). 2-Hydroxyquinoline-4-Carboxylic Acid 98.0%(HPLC).
  • Thermo Fisher Scientific. (n.d.).
  • TCI Chemicals. (2025, November 21).
  • Sigma-Aldrich. (2024, September 6).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.